myo-Inositol 1,3,5-orthoformate
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4,10-trioxatricyclo[3.3.1.13,7]decane-6,8,9-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O6/c8-1-4-2(9)6-3(10)5(1)12-7(11-4)13-6/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJFNSGWGPSKAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C2C(C3C(C1OC(O2)O3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361442 | |
| Record name | myo-Inositol monoorthoformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98510-20-4 | |
| Record name | myo-Inositol monoorthoformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Elucidation of the Structure of myo-Inositol 1,3,5-Orthoformate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of myo-inositol 1,3,5-orthoformate, a key synthetic intermediate in the preparation of various biologically significant inositol (B14025) derivatives. This document details the synthetic protocols, spectroscopic data, and the role of this compound as a precursor in accessing molecules involved in cellular signaling.
Introduction
This compound is a protected derivative of myo-inositol, a carbocyclic sugar that is a fundamental component of various signaling molecules in eukaryotic cells. The orthoformate group acts as a bridging protecting group for the 1, 3, and 5 hydroxyl groups, rendering the 2, 4, and 6 hydroxyl groups available for chemical modification. This strategic protection is pivotal for the synthesis of complex inositol phosphates and their analogs, which are crucial for understanding cellular signaling pathways. This guide summarizes the available data for the structural confirmation of this important synthetic precursor.
Synthesis and Purification
The synthesis of this compound is typically achieved through the acid-catalyzed reaction of myo-inositol with a trialkyl orthoformate. While direct isolation of the pure compound can be challenging due to its stability, a common strategy involves the preparation and subsequent deprotection of a more stable, crystalline derivative.
Experimental Protocol: Synthesis via Tribenzoate Derivative
This protocol is adapted from procedures for the synthesis of related myo-inositol orthoesters and provides a reliable method for obtaining the target compound.[1]
Step 1: Formation of the Orthoformate and In Situ Benzoylation
-
To a suspension of dry myo-inositol (e.g., 10 g, 55.5 mmol) in a suitable solvent such as pyridine, add triethyl orthoformate (e.g., 1.5 equivalents).
-
Add an acid catalyst, such as camphorsulfonic acid (CSA) or p-toluenesulfonic acid (catalytic amount), to the mixture.
-
Heat the reaction mixture under reduced pressure to facilitate the removal of ethanol (B145695) and drive the reaction to completion. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the formation of the orthoformate is complete, cool the reaction mixture and add benzoyl chloride (e.g., 3.5 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the benzoylation of the remaining free hydroxyl groups (2, 4, and 6 positions) is complete (monitor by TLC).
-
Work up the reaction by pouring it into ice-water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound 2,4,6-tribenzoate.
-
Purify the tribenzoate derivative by recrystallization (e.g., from ethanol).
Step 2: Deprotection to Yield this compound
-
Dissolve the purified this compound 2,4,6-tribenzoate in a suitable solvent system, such as a mixture of methanol (B129727) and dichloromethane.
-
Add a catalytic amount of sodium methoxide (B1231860) in methanol (or another suitable base like isobutylamine) to initiate the aminolysis or transesterification of the benzoate (B1203000) groups.[1]
-
Stir the reaction at room temperature and monitor the removal of the benzoate groups by TLC.
-
Upon completion, neutralize the reaction with a suitable acidic resin (e.g., Amberlite IR-120 H⁺).
-
Filter the resin and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by chromatography on silica (B1680970) gel if necessary, although this can sometimes lead to the decomposition of the orthoformate.
References
Synthesis of myo-Inositol 1,3,5-Orthoformate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of myo-inositol 1,3,5-orthoformate, a key intermediate in the preparation of various biologically significant myo-inositol derivatives and analogs. This document details the experimental protocols, summarizes quantitative data, and illustrates the relevant chemical and biological pathways.
Introduction
myo-Inositol, a meso-isomer of 1,2,3,4,5,6-hexahydroxycyclohexane, is a fundamental component of various cellular signaling pathways. Its phosphorylated derivatives, such as phosphatidylinositol 4,5-bisphosphate (PIP₂) and inositol (B14025) 1,4,5-trisphosphate (IP₃), are crucial second messengers. The selective protection of the hydroxyl groups of myo-inositol is a cornerstone of the chemical synthesis of its biologically active derivatives. The formation of the 1,3,5-orthoformate derivative provides a robust method to protect the 1,3, and 5-hydroxyl groups in a single step, leaving the 2, 4, and 6-hydroxyl groups available for further chemical modification. This regioselective protection is instrumental in the synthesis of complex inositol phosphates and their analogs for studying signal transduction and for the development of novel therapeutics.
Synthesis of this compound
The most common and effective method for the synthesis of this compound involves the acid-catalyzed reaction of myo-inositol with an orthoformate reagent, typically triethyl orthoformate or trimethyl orthoformate.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Method 1: Synthesis using p-Toluenesulfonic Acid (PTSA) in DMF
A widely cited method involves the use of p-toluenesulfonic acid as a catalyst in dimethylformamide (DMF).
-
Preparation: To a suspension of anhydrous myo-inositol (e.g., 10 g, 55.5 mmol) in anhydrous DMF (e.g., 100 mL), add triethyl orthoformate (e.g., 20 mL, 120 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.5 g, 2.6 mmol).
-
Reaction: Heat the mixture under reduced pressure (e.g., 100-150 mmHg) at a temperature of 100-110 °C. The reduced pressure facilitates the removal of the ethanol (B145695) byproduct, driving the reaction to completion. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and neutralize the acid catalyst with a base, such as triethylamine. The solvent is then removed under high vacuum.
-
Purification: The crude product is often purified by recrystallization from a suitable solvent system, such as ethanol or methanol, to yield the pure this compound. In some procedures, the product is isolated as its tribenzoate derivative for easier handling and purification.[1]
Method 2: Synthesis using Camphorsulfonic Acid (CSA) in DMSO
An alternative procedure utilizes camphorsulfonic acid in dimethyl sulfoxide (B87167) (DMSO).
-
Preparation: Suspend oven-dried myo-inositol (e.g., 9.0 g, 50 mmol) in anhydrous DMSO (e.g., 30 mL). Add trimethyl orthobenzoate (10 mL, 55 mmol) and camphorsulfonic acid (232 mg, 1.00 mmol).
-
Reaction: Heat the mixture at 60–80 °C under reduced pressure (260–280 mbar) for approximately 3 hours, for example, using a rotary evaporator to aid in the removal of methanol.
-
Workup: After cooling, neutralize the catalyst with triethylamine.
-
Purification: The product can be precipitated and collected, or the solvent can be removed in vacuo and the residue purified by chromatography or recrystallization.
Quantitative Data Summary
| Parameter | Method 1 (PTSA/DMF) | Method 2 (CSA/DMSO) | Reference |
| Starting Material | myo-Inositol | myo-Inositol | [1] |
| Reagent | Triethyl orthoformate | Trimethyl orthobenzoate | |
| Catalyst | p-Toluenesulfonic acid | Camphorsulfonic acid | |
| Solvent | DMF | DMSO | |
| Temperature | 100-110 °C | 60-80 °C | |
| Reaction Time | Several hours (TLC monitored) | ~3 hours | |
| Yield | High (often not specified directly for the free orthoformate) | High | [1] |
Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) in D₂O (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| ¹H NMR | ~5.7 | s | |
| ~4.2-4.5 | m | ||
| ¹³C NMR | ~100-105 (orthoformate C) | ||
| ~60-80 (inositol carbons) |
Note: Exact chemical shifts can vary depending on the solvent and reference standard used.
Role in Signaling Pathways
myo-Inositol is a precursor to a cascade of signaling molecules, primarily through the phosphatidylinositol (PI) signaling pathway. The synthesis of this compound is a critical first step for the chemical synthesis of probes to study these pathways.
The Phosphatidylinositol Signaling Pathway
This pathway is initiated by the phosphorylation of phosphatidylinositol (PI), a lipid component of the cell membrane.
Caption: The Phosphatidylinositol signaling cascade.
Upon stimulation of cell surface receptors, phospholipase C (PLC) is activated and hydrolyzes PIP₂ into two second messengers: IP₃ and diacylglycerol (DAG).[2] IP₃ is a soluble molecule that diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca²⁺) into the cytosol. DAG remains in the plasma membrane and, in conjunction with Ca²⁺, activates protein kinase C (PKC). This cascade of events regulates a multitude of cellular processes, including cell growth, proliferation, metabolism, and apoptosis.
Conclusion
The synthesis of this compound is a fundamental procedure in the field of inositol chemistry. It provides a reliable and efficient means to selectively protect three of the six hydroxyl groups of myo-inositol, thereby enabling the synthesis of complex, biologically active molecules. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the design and execution of synthetic strategies targeting the phosphatidylinositol signaling pathway and other cellular processes involving myo-inositol.
References
myo-Inositol 1,3,5-Orthoformate: A Linchpin in the Synthesis of Bioactive Inositol Phosphates
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
myo-Inositol 1,3,5-orthoformate is a pivotal synthetic intermediate in the field of inositol (B14025) chemistry. While extensive research has focused on its synthesis and derivatization, there is a notable absence of evidence for its direct biological activity. Its primary significance lies in its role as a versatile precursor for the stereoselective synthesis of a wide array of biologically active myo-inositol phosphates. These phosphorylated derivatives are crucial second messengers in numerous intracellular signaling pathways, governing processes from cell growth and differentiation to apoptosis. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, chemical properties, and its instrumental role in the generation of key signaling molecules. Detailed experimental protocols and visual representations of synthetic and signaling pathways are included to facilitate a deeper understanding for researchers in drug discovery and chemical biology.
Introduction
In the intricate world of cellular communication, myo-inositol and its phosphorylated derivatives stand out as fundamental players. These molecules are central to the phosphoinositide signaling system, a critical pathway that translates extracellular signals into intracellular responses. This compound, a conformationally constrained derivative of myo-inositol, has emerged as an indispensable tool for chemists to navigate the complexities of inositol phosphate (B84403) synthesis. Its rigid, adamantane-like structure provides a stable scaffold that allows for the precise and regioselective modification of the myo-inositol ring, a task that is otherwise challenging due to the presence of multiple hydroxyl groups with similar reactivity.
This guide will delve into the chemical synthesis of this compound and its subsequent conversion into biologically significant inositol phosphates. We will explore the experimental methodologies that underpin these transformations and illustrate the key pathways to provide a clear and in-depth resource for the scientific community.
Synthesis and Chemical Properties
The synthesis of this compound is a well-established procedure, typically involving the reaction of myo-inositol with an orthoformate, such as triethyl orthoformate, in the presence of an acid catalyst. This reaction protects the 1, 3, and 5 hydroxyl groups, leaving the equatorial 2-hydroxyl and the axial 4- and 6-hydroxyl groups available for further functionalization.
General Synthesis Protocol
A common method for the preparation of this compound involves heating a suspension of myo-inositol and an acid catalyst, such as camphorsulfonic acid, in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) with trimethyl orthoformate. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is neutralized, and the product can be isolated.
Experimental Protocol: Synthesis of this compound
-
Materials: myo-inositol, trimethyl orthoformate, camphorsulfonic acid, anhydrous dimethyl sulfoxide (DMSO), triethylamine (B128534).
-
Procedure:
-
To a suspension of oven-dried myo-inositol (e.g., 9.0 g, 50 mmol) and camphorsulfonic acid (e.g., 232 mg, 1.00 mmol) in anhydrous DMSO (e.g., 30 mL), add trimethyl orthoformate (e.g., 10 mL, 55 mmol).
-
Heat the resulting mixture at 60–80 °C under reduced pressure (e.g., 260–280 mbar) for approximately 3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Allow the clear solution to cool to room temperature.
-
Neutralize the catalyst by adding triethylamine (e.g., 1.0 mL).
-
The product can then be precipitated, filtered, and dried.
-
Chemical Stability
Racemic 4-O-benzyl-myo-inositol-1,3,5-orthoformate, a key intermediate, has been shown to be stable when stored in crystalline form or as a solution in common organic solvents. However, it is prone to cleavage of the orthoformate moiety when stored in a gummy state.
Role as a Synthetic Intermediate
The strategic protection of the 1, 3, and 5 hydroxyl groups by the orthoformate moiety is the cornerstone of its utility. This allows for selective reactions at the remaining free hydroxyl groups, enabling the synthesis of complex, asymmetrically substituted inositol phosphates.
Desymmetrization and Chiral Synthesis
A significant application of this compound is its desymmetrization to produce chiral inositol derivatives. For instance, ytterbium triflate (Yb(OTf)3)-catalyzed acylation using a proline-based chiral anhydride (B1165640) can regioselectively differentiate the enantiotopic hydroxyl groups. This method provides a unified approach to access a variety of chiral inositol phosphates, including the crucial second messenger, myo-inositol 1,4,5-trisphosphate (IP3).[1][2]
Caption: Synthetic pathway from this compound to chiral inositol phosphates.
Regioselective Opening of the Orthoester
Acid hydrolysis of myo-inositol 1,3,5-orthoesters (excluding orthoformates) can lead to the exclusive formation of 2-O-acyl myo-inositol products.[3] This regioselectivity is rationalized through the formation of a 1,2-bridged dioxolanylium ion intermediate. These C-2 substituted derivatives are valuable precursors for the synthesis of biologically interesting molecules, including 2-O-acyl inositol 1,3,4,5,6-pentakisphosphates.[3]
The Biological Significance of myo-Inositol Phosphates
While this compound itself is not known to be biologically active, the inositol phosphates synthesized from it are of immense biological importance.
The Phosphoinositide Signaling Pathway
The phosphoinositide (PI) signaling pathway is a cornerstone of cellular signal transduction. The pathway begins with the phosphorylation of phosphatidylinositol (PI), a lipid component of cell membranes. A key step is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) to generate two second messengers: diacylglycerol (DAG) and myo-inositol 1,4,5-trisphosphate (IP3).
Caption: Overview of the Phosphoinositide (PI) signaling pathway.
Functions of myo-Inositol 1,4,5-Trisphosphate (IP3)
IP3 is a water-soluble molecule that diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER). This binding triggers the release of calcium ions (Ca2+) from the ER into the cytoplasm. The resulting increase in intracellular Ca2+ concentration activates a multitude of cellular processes, including:
-
Muscle contraction
-
Neurotransmitter release
-
Gene transcription
-
Cell proliferation and apoptosis
The synthesis of IP3 and its analogs, facilitated by intermediates like this compound, is therefore of great interest for studying and potentially modulating these fundamental biological processes.
Quantitative Data
Currently, there is no available quantitative data on the direct biological activity of this compound as it is primarily regarded as a synthetic intermediate. Research has focused on the yields and efficiency of synthetic steps involving this compound rather than its biological effects.
Table 1: Synthetic Yields of Key Intermediates
| Precursor | Product | Reagents | Yield (%) | Reference |
|---|
| myo-Inositol | 4,6-di-O-benzyl-myo-inositol | Multi-step synthesis involving this compound | 67 |[4] |
Conclusion
This compound is a cornerstone of modern inositol chemistry. While it lacks known intrinsic biological activity, its role as a versatile and strategically protected intermediate is unparalleled. The ability to rigidly control the stereochemistry of the myo-inositol ring through the use of the orthoformate protecting group has opened doors to the efficient and scalable synthesis of a vast array of biologically vital inositol phosphates. For researchers in drug development and chemical biology, a thorough understanding of the synthesis and manipulation of this compound is essential for the continued exploration of the intricate and powerful phosphoinositide signaling pathway and the development of novel therapeutics that target this critical cellular communication network. Future research may yet uncover direct biological roles for this compound, but its legacy as a key enabler of scientific discovery in cell signaling is firmly established.
References
- 1. Yb(OTf)3-Catalyzed Desymmetrization of this compound and Its Application in the Synthesis of Chiral Inositol Phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myo-inositol effects in women with PCOS: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on myo-Inositol 1,3,5-Orthoformate Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
myo-Inositol and its phosphorylated derivatives are fundamental to a vast array of cellular signaling processes. The strategic protection of myo-inositol's hydroxyl groups is a cornerstone of synthetic carbohydrate chemistry, enabling the targeted synthesis of complex inositol (B14025) phosphates and their analogs. Among the various protecting group strategies, the formation of the 1,3,5-orthoformate derivative stands out as a particularly elegant and efficient method for simultaneously protecting the 1,3, and 5-hydroxyl groups. This technical guide provides a comprehensive overview of myo-inositol 1,3,5-orthoformate chemistry, including its synthesis, derivatization, and the biological activities of its analogs, with a particular focus on their emerging role as modulators of the phosphoinositide 3-kinase (PI3K) signaling pathway. Detailed experimental protocols and visual representations of key pathways and workflows are provided to facilitate further research and drug development in this promising area.
Introduction: The Central Role of myo-Inositol in Cellular Signaling
myo-Inositol is a carbocyclic polyol that serves as a precursor for a multitude of signaling molecules, the most prominent of which are the inositol phosphates and phosphoinositides.[1] These molecules are integral components of the phosphoinositide signaling pathway, which governs a wide range of cellular functions, including cell growth, proliferation, survival, and differentiation. The phosphorylation state of the inositol ring is tightly regulated by a series of kinases and phosphatases, leading to a diverse array of signaling molecules with specific downstream effectors.
The synthesis of specific inositol phosphates and their analogs for biological investigation is a significant challenge due to the presence of six hydroxyl groups with varying reactivity on the myo-inositol scaffold. The development of robust protecting group strategies is therefore crucial. The this compound derivative is a key intermediate in this context, offering a rigid, adamantane-like structure that locks the cyclohexane (B81311) ring in a chair conformation and allows for the selective modification of the remaining 2, 4, and 6-hydroxyl groups.[2]
Synthesis of this compound and its Derivatives
The preparation of this compound is a foundational step for the synthesis of a wide range of derivatives. This section details the synthesis of the orthoformate and a key derivative, 4,6-di-O-benzyl-myo-inositol.
Experimental Protocol: Synthesis of this compound
This protocol is based on established literature procedures.[3]
Materials:
-
myo-Inositol
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
-
Dimethylformamide (DMF), anhydrous
-
Ethanol
-
Diethyl ether
Procedure:
-
A suspension of dry myo-inositol in anhydrous DMF is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Triethyl orthoformate is added to the suspension.
-
A catalytic amount of p-toluenesulfonic acid is added to the reaction mixture.
-
The mixture is heated under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and the catalyst is neutralized with pyridine.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield this compound as a white solid.
Experimental Protocol: Synthesis of 4,6-di-O-benzyl-myo-inositol from this compound
This protocol describes a convenient, high-yielding method for the preparation of the versatile intermediate 4,6-di-O-benzyl-myo-inositol without the need for chromatography.[3]
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine
-
Benzyl (B1604629) bromide
-
Silver(I) oxide
-
Aqueous trifluoroacetic acid
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dibenzoylation: this compound is dissolved in pyridine and cooled in an ice bath. Benzoyl chloride is added dropwise, and the reaction is stirred until completion (monitored by TLC). The reaction mixture is then worked up to yield racemic 2,4-di-O-benzoyl-myo-inositol 1,3,5-orthoformate.
-
Benzylation: The dibenzoate is dissolved in DMF, and benzyl bromide and silver(I) oxide are added. The mixture is stirred at room temperature until the starting material is consumed. The reaction is then filtered and the solvent removed to give 2-O-benzoyl-4,6-di-O-benzyl-myo-inositol 1,3,5-orthoformate.
-
Deprotection: The resulting compound is treated with isobutylamine to remove the benzoate (B1203000) group, followed by treatment with aqueous trifluoroacetic acid to hydrolyze the orthoformate, yielding 4,6-di-O-benzyl-myo-inositol.
Biological Activity of myo-Inositol Orthoformate Derivatives
Derivatives of this compound are valuable tools for dissecting the intricacies of inositol phosphate (B84403) signaling and for developing potential therapeutic agents. A key area of interest is their interaction with the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and other diseases.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. The activation of this pathway is initiated by the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) by PI3K. PIP3 then recruits proteins containing Pleckstrin Homology (PH) domains, such as Akt and PDK1, to the cell membrane, leading to their activation.
Certain phosphorylated derivatives of myo-inositol have been shown to act as inhibitors of this pathway. For instance, inositol pentakisphosphate (InsP5) has demonstrated anti-tumor properties by inhibiting Akt. A synthetic derivative, 2-O-benzyl-myo-inositol 1,3,4,5,6-pentakisphosphate (2-O-Bn-InsP5), has shown even greater potency.
Quantitative Data
The following table summarizes the available quantitative data for the biological activity of selected myo-inositol derivatives.
| Compound | Target | Activity | Reference |
| 2-O-benzyl-myo-inositol 1,3,4,5,6-pentakisphosphate (2-O-Bn-InsP5) | PDK1 | IC50: low nM range | |
| Inositol 1,4,5-trisphosphate (IP3) | PH domain (PLC-δ1) | High affinity binding | [4] |
| Inositol phosphates | PH domain (RAC/PKB) | Kd: 1-10 µM | [5] |
Signaling Pathways and Experimental Workflows
The PI3K/Akt Signaling Pathway and Points of Inhibition
The following diagram illustrates the PI3K/Akt signaling pathway and highlights the potential points of intervention for myo-inositol-based inhibitors.
Caption: The PI3K/Akt signaling pathway with points of inhibition by myo-inositol analogs.
General Experimental Workflow
The diagram below outlines a general workflow for the synthesis and biological evaluation of novel this compound derivatives.
Caption: General workflow for the development of myo-inositol orthoformate-based compounds.
Conclusion and Future Directions
This compound is a versatile and indispensable intermediate in the synthesis of complex inositol phosphates and their analogs. The ability to selectively manipulate the remaining hydroxyl groups has opened avenues for the creation of novel molecular probes and potential therapeutic agents. The discovery of potent inhibitors of the PI3K/Akt pathway derived from the myo-inositol scaffold underscores the therapeutic potential of this class of compounds.
Future research should focus on expanding the library of this compound derivatives and conducting systematic structure-activity relationship (SAR) studies to optimize their inhibitory potency and selectivity against key signaling proteins. Furthermore, detailed pharmacokinetic and pharmacodynamic studies are necessary to translate the in vitro activity of these promising compounds into in vivo efficacy. The continued exploration of myo-inositol chemistry will undoubtedly lead to new insights into cellular signaling and provide novel strategies for the treatment of a range of human diseases.
References
- 1. The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. indianchemicalsociety.com [indianchemicalsociety.com]
- 3. Convenient synthesis of 4,6-di-O-benzyl-myo-inositol and myo-inositol 1,3,5-orthoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific and high-affinity binding of inositol phosphates to an isolated pleckstrin homology domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
The Strategic Utility of myo-Inositol 1,3,5-Orthoformate in the Synthesis of Inositol Phosphates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular signaling, inositol (B14025) phosphates stand out as critical second messengers, orchestrating a multitude of physiological processes ranging from cell growth and differentiation to apoptosis.[1] The precise chemical synthesis of these molecules is paramount for dissecting their biological functions and for the development of novel therapeutics. myo-Inositol 1,3,5-orthoformate has emerged as a cornerstone precursor in this field, offering a versatile and efficient platform for the regioselective synthesis of a wide array of inositol phosphate (B84403) isomers.[1] This technical guide provides an in-depth exploration of the use of this compound as a starting material, detailing experimental protocols, presenting key quantitative data, and visualizing the relevant biological and chemical pathways.
The strategic advantage of using myo-inositol orthoesters lies in the simultaneous protection of the 1, 3, and 5-hydroxyl groups in a single step, leaving the 2, 4, and 6-hydroxyls available for further chemical manipulation.[1][2] This rigid, adamantane-like structure allows for highly selective reactions, which are often difficult to achieve with other protecting group strategies.[2]
Synthesis of this compound
The preparation of this compound is the crucial first step in the synthetic route to various inositol phosphates. Several methods have been reported, often involving the reaction of myo-inositol with an orthoformate reagent in the presence of an acid catalyst.
Experimental Protocol: Synthesis of this compound
Materials:
-
myo-Inositol (oven-dried)
-
Trimethyl orthoformate or Triethyl orthoformate
-
Camphorsulfonic acid (CSA) or other suitable acid catalyst
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine
Procedure:
-
Suspend oven-dried myo-inositol in anhydrous DMF or DMSO.
-
Add the orthoformate reagent (e.g., trimethyl orthoformate) and a catalytic amount of camphorsulfonic acid.[1]
-
Heat the reaction mixture under reduced pressure to facilitate the removal of the alcohol byproduct (e.g., methanol), which drives the reaction to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with triethylamine.
-
The product can often be precipitated by the addition of a non-polar solvent and collected by filtration. Further purification, if necessary, can be achieved by recrystallization. In many cases, the crude myo-inositol orthoformate is of sufficient purity for subsequent steps without chromatographic purification.[3]
Conversion of this compound to Inositol Phosphates
The true utility of this compound is realized in its conversion to a variety of protected inositol intermediates, which can then be phosphorylated to yield the desired inositol phosphates. This is typically achieved through selective protection of the remaining free hydroxyl groups, followed by phosphorylation and deprotection steps.
Experimental Workflow for Inositol Phosphate Synthesis
Caption: General workflow for the synthesis of inositol phosphates.
Experimental Protocol: Synthesis of myo-Inositol 1,4,5-Trisphosphate
The synthesis of the crucial second messenger, myo-inositol 1,4,5-trisphosphate (InsP3), exemplifies the utility of the orthoformate precursor. A variety of synthetic strategies have been developed, including those that utilize chiral auxiliaries for desymmetrization.[4]
Materials:
-
This compound
-
Protecting group reagents (e.g., benzyl (B1604629) bromide, silyl (B83357) chlorides)
-
Phosphitylating agents (e.g., phosphoramidites)
-
Oxidizing agent (e.g., m-chloroperoxybenzoic acid, MCPBA)
-
Deprotection reagents (e.g., H2/Pd/C for benzyl groups, TBAF for silyl groups)
-
Yb(OTf)3 (for catalytic desymmetrization)[4]
-
Proline-based chiral anhydride (B1165640) (for acylation)[4]
Procedure (Illustrative Example):
-
Desymmetrization: Perform a Yb(OTf)3-catalyzed desymmetrization of this compound using a proline-based chiral anhydride to introduce a chiral acyl group, differentiating the enantiotopic hydroxyl groups.[4]
-
Protection: Protect the remaining free hydroxyl groups at the 4- and 5-positions. The choice of protecting group is critical and will depend on the overall synthetic strategy.
-
Phosphorylation: Phosphorylate the hydroxyl groups at the 1, 4, and 5 positions using a suitable phosphitylating agent followed by oxidation.
-
Deprotection: Remove all protecting groups, including the orthoformate, to yield myo-inositol 1,4,5-trisphosphate.
-
Purification: Purify the final product using ion-exchange chromatography.
Quantitative Data on Inositol Phosphate Synthesis
The efficiency of synthetic routes starting from this compound is a key consideration. The following tables summarize representative yields for key synthetic steps.
| Precursor | Product | Reagents | Yield (%) | Reference |
| myo-Inositol | This compound | Triethyl orthoformate, CSA, DMF | High | [1] |
| This compound | 2-O-Benzoyl-4,6-di-O-benzyl-myo-inositol 1,3,5-orthoformate | 1. Benzoyl chloride 2. Benzyl bromide, Ag2O | Good | [1] |
| Protected myo-Inositol Intermediate | myo-Inositol 1,3,4,5-Tetrakisphosphate | Phosphorylation & Deprotection | - | [5] |
| Protected myo-Inositol Intermediate | myo-Inositol 1,3-Bisphosphate | Phosphorylation & Deprotection | - | [5] |
| Starting Material | Target Inositol Phosphate | Key Strategy | Overall Yield (%) | Reference |
| This compound | myo-Inositol 1,4,5-Trisphosphate | Yb(OTf)3-catalyzed desymmetrization | - | [4] |
| myo-Inositol Orthoformate Derivative | myo-Inositol 1,3,4,5,6-Pentakisphosphate | Regioselective opening of orthoester | - | [1] |
Note: Specific yield data can vary significantly based on the exact reaction conditions and protecting group strategy employed. The references cited provide further details.
Inositol Phosphate Signaling Pathway
Inositol phosphates are central to a major signal transduction pathway in eukaryotic cells. The pathway is initiated by the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (InsP3) and diacylglycerol (DAG).[6]
Caption: The Phosphoinositide Signaling Pathway.
InsP3 is a soluble molecule that diffuses through the cytosol and binds to the InsP3 receptor, a ligand-gated Ca2+ channel on the membrane of the endoplasmic reticulum.[6] This binding triggers the release of stored Ca2+ into the cytosol, leading to a rapid increase in intracellular calcium concentration. This calcium signal, in turn, activates a wide range of downstream cellular responses, including enzyme activation, gene transcription, and muscle contraction.[6]
Conclusion
This compound is an invaluable and versatile precursor for the synthesis of a diverse range of inositol phosphates. Its unique structural properties allow for regioselective manipulations that are often challenging with other synthetic approaches. The ability to efficiently synthesize specific inositol phosphate isomers is crucial for advancing our understanding of their complex roles in cellular signaling and for the development of targeted therapeutics for a variety of diseases. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this dynamic and important field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. indianchemicalsociety.com [indianchemicalsociety.com]
- 3. The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yb(OTf)3-Catalyzed Desymmetrization of this compound and Its Application in the Synthesis of Chiral Inositol Phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The total synthesis of myo-inositol phosphates via myo-inositol orthoformate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Inositol trisphosphate - Wikipedia [en.wikipedia.org]
Spectroscopic and Structural Elucidation of myo-Inositol 1,3,5-Orthoformate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and structural characteristics of myo-Inositol 1,3,5-orthoformate. This compound serves as a key intermediate in the synthesis of various biologically significant inositol (B14025) derivatives, including phosphoinositides and their analogs, which are crucial in cellular signaling pathways. The strategic protection of the 1, 3, and 5 hydroxyl groups by the orthoformate moiety allows for selective modification of the remaining hydroxyl groups at the 2, 4, and 6 positions.
Molecular Structure
The structure of this compound is a rigid bicyclic system derived from myo-inositol. The orthoformate group locks the cyclohexane (B81311) ring into a specific conformation, influencing the reactivity of the remaining free hydroxyl groups.
Caption: Molecular structure of this compound.
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound. Due to the limited availability of a complete public dataset for the parent compound, data for closely related derivatives are also included for comparative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Citation |
| This compound | - | Methylidyne (-OCHO-) | - | d | 1.1 | [1] |
| 4,6-Di-O-benzyl-myo-inositol-1,3,5-orthoformate | CDCl₃ | -OCHO- | 5.48 | d | 1.1 | [2] |
| H-1, H-3, H-5 | 4.20-4.25 | m | - | [2] | ||
| H-2 | 4.46-4.48 | m | - | [2] | ||
| H-4, H-6 | 4.38 | t | 3.7 | [2] | ||
| -CH₂Ph | 4.58, 4.66 | d, d | 11.5 | [2] | ||
| Ar-H | 7.27-7.31 | m | - | [2] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) | Citation |
| 4,6-Di-O-benzyl-myo-inositol-1,3,5-orthoformate | CDCl₃ | -OCHO- | 103.3 | [2] |
| C-1, C-3, C-5 | 61.4 | [2] | ||
| C-2 | 71.7 | [2] | ||
| C-4, C-6 | 67.8 | [2] | ||
| -CH₂Ph | 72.9, 73.7 | [2] | ||
| Aromatic C | 127.6, 127.9, 128.4, 137.4 | [2] |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for a Derivative
| Compound | Ionization Mode | m/z | Formula | Calculated Mass | Found Mass | Citation |
| 2-O-Benzoyl-myo-inositol 1,3,5-Orthoformate | HRMS (FAB, MH⁺) | 317.0637 | C₁₄H₁₄O₇Na | 317.0637 | 317.0642 | [3] |
Experimental Protocols
The synthesis and characterization of this compound and its derivatives are documented in several publications. Below are generalized protocols based on these sources.
Synthesis of this compound
A common method for the synthesis of myo-inositol orthoesters involves the transesterification of myo-inositol with an appropriate orthoester in the presence of an acid catalyst.[1][4]
Materials:
-
myo-Inositol
-
Triethyl orthoformate or Trimethyl orthoformate
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Acid catalyst (e.g., p-toluenesulfonic acid, camphorsulfonic acid)
-
Triethylamine (for neutralization)
-
Solvents for purification (e.g., ethyl acetate, methanol)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A suspension of dry myo-inositol in anhydrous DMF or DMSO is prepared under an inert atmosphere (e.g., argon).
-
The acid catalyst is added to the suspension.
-
Triethyl orthoformate or trimethyl orthoformate is added, and the mixture is heated (e.g., 60-80 °C) under reduced pressure to facilitate the removal of ethanol (B145695) or methanol (B129727) byproducts.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled, and the catalyst is neutralized with triethylamine.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the acquisition of spectroscopic data for a synthesized compound like this compound.
Caption: A generalized workflow for synthesis and spectroscopic analysis.
NMR Spectroscopy Protocol:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). Tetramethylsilane (TMS) is typically used as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard pulse programs are used to acquire 1D spectra. 2D techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of protons and carbons.
IR Spectroscopy Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FT-IR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry Protocol:
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.
-
Instrumentation: High-resolution mass spectrometry (HRMS) using techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) is used to determine the accurate mass and elemental composition.
References
Methodological & Application
Application Notes and Protocols: myo-Inositol 1,3,5-Orthoformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
myo-Inositol 1,3,5-orthoformate is a key synthetic intermediate in the field of inositol (B14025) chemistry. Its rigid adamantane-like structure allows for the simultaneous protection of the 1, 3, and 5-hydroxyl groups of myo-inositol, facilitating regioselective modification of the remaining hydroxyl groups at positions 2, 4, and 6. This strategic protection is pivotal for the synthesis of complex, biologically active inositol phosphates and their derivatives, which are crucial second messengers in cellular signaling pathways. These molecules play significant roles in a multitude of cellular processes, including signal transduction, cell growth, and proliferation. Consequently, this compound is an invaluable tool for researchers developing novel therapeutics targeting these pathways.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₆ | N/A |
| Molecular Weight | 190.15 g/mol | N/A |
| Appearance | White crystalline solid | [1] |
| ¹H NMR (CD₃OD) | δ 5.52 (d, J = 1.4 Hz, 1H, orthoformate-H) | [1] |
| ¹H NMR (CDCl₃) | δ 5.75 (s, 1H), 4.48-4.44 (m, 3H), 4.28-4.25 (m, 3H) | N/A |
| ¹³C NMR (CD₃OD) | δ 109.5 (orthoformate-CH), 72.1 (C-2), 69.8 (C-4, C-6), 68.1 (C-1, C-3, C-5) | N/A |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from myo-inositol and triethyl orthoformate.
Materials:
-
myo-Inositol
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (p-TSA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a suspension of myo-inositol (10.0 g, 55.5 mmol) in anhydrous DMF (100 mL) in a round-bottom flask, add triethyl orthoformate (20.0 mL, 120.5 mmol) and a catalytic amount of p-toluenesulfonic acid (approx. 100 mg).
-
Heat the reaction mixture to 110-120 °C with stirring under a nitrogen atmosphere.
-
Continue heating for 4-6 hours, during which the reaction mixture should become a clear solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize the acid catalyst by adding triethylamine dropwise until the solution is basic.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add methanol (50 mL) and heat to boiling.
-
Allow the solution to cool to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the white crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Purification by Recrystallization
This protocol details the purification of this compound.
Materials:
-
Crude this compound
-
Methanol or Ethanol (B145695)
-
Erlenmeyer flask
-
Heating plate
-
Filtration apparatus
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot methanol or ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Application in Synthesis - Regioselective Opening of the Orthoformate Ring
This protocol describes the acid-catalyzed hydrolysis of this compound to yield a mixture of myo-inositol 1- and 2-formates, which can be valuable intermediates for further synthesis.
Materials:
-
This compound
-
Aqueous trifluoroacetic acid (TFA) (e.g., 90% TFA in water)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (B109758) or Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in aqueous TFA at room temperature.
-
Stir the reaction mixture for 1-2 hours. Monitor the reaction by TLC.
-
After the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the formate (B1220265) ester products.
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Synthetic pathway from this compound to biologically active inositol phosphates.
Signaling Pathways
This compound is not known to directly participate in or modulate cellular signaling pathways. Its significance lies in its role as a precursor for the synthesis of various inositol phosphates, such as inositol 1,4,5-trisphosphate (IP₃), which are key components of the phosphoinositide signaling pathway. This pathway is initiated by the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) in the cell membrane to generate IP₃ and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium ions, which in turn activates a wide range of downstream cellular responses. The ability to synthesize specific inositol phosphates using this compound as a starting material is therefore critical for studying these fundamental signaling events.
Caption: The relationship between the synthetic precursor and the biologically active signaling molecule.
References
Application Notes and Protocols: myo-Inositol 1,3,5-Orthoformate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of myo-inositol 1,3,5-orthoformate as a versatile intermediate in organic synthesis. Its unique structure allows for the selective protection of the 1, 3, and 5-hydroxyl groups of myo-inositol, enabling regioselective modifications at the remaining 2, 4, and 6-positions. This has proven invaluable in the synthesis of complex molecules, particularly biologically significant inositol (B14025) phosphates and their derivatives, which are crucial in cellular signaling and have potential applications in drug development.
Key Applications
-
Protecting Group Chemistry: The primary application of this compound is as a protecting group for the C1, C3, and C5 hydroxyls of myo-inositol. This allows for selective reactions such as acylation, alkylation, and phosphorylation at the unprotected C2, C4, and C6 positions.
-
Synthesis of Inositol Phosphates: It is a key starting material for the synthesis of various inositol phosphates, including the crucial second messenger, D-myo-inositol 1,4,5-trisphosphate (IP₃).[1][2] The ability to selectively functionalize the inositol ring is paramount for the synthesis of these complex signaling molecules.
-
Synthesis of scyllo-Inositol: this compound is an important intermediate in the synthesis of scyllo-inositol, an isomer of myo-inositol that has shown therapeutic potential for Alzheimer's disease.[3]
-
Desymmetrization Reactions: The meso nature of this compound makes it an ideal substrate for catalytic asymmetric desymmetrization, providing access to chiral, enantiomerically pure inositol derivatives.[1]
Quantitative Data Summary
The following tables summarize quantitative data for key reactions involving this compound, providing a comparison of different catalytic systems and reaction conditions.
Table 1: Metal Trifluoromethanesulfonate-Catalyzed Regioselective Acylation of this compound
| Entry | Catalyst (mol%) | Acylating Agent | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Sc(OTf)₃ (5) | Ac₂O | CH₃CN | 2 | 95 | [4] |
| 2 | Y(OTf)₃ (5) | Ac₂O | CH₃CN | 3 | 92 | [4] |
| 3 | Yb(OTf)₃ (5) | Ac₂O | CH₃CN | 3 | 96 | [4] |
| 4 | Cu(OTf)₂ (5) | Ac₂O | CH₃CN | 4 | 90 | [4] |
| 5 | Yb(OTf)₃ (5) | Bz₂O | CH₃CN | 4 | 94 | [4] |
Table 2: Yb(OTf)₃-Catalyzed Desymmetrization of this compound
| Entry | Chiral Anhydride (B1165640) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) | Reference |
| 1 | (S)-Proline-derived | CH₂Cl₂ | -40 | 12 | 85 | 92 | [1] |
| 2 | (R)-Proline-derived | CH₂Cl₂ | -40 | 12 | 83 | 90 | [1] |
Experimental Protocols
Synthesis of this compound
Procedure:
-
To a suspension of anhydrous myo-inositol (10.0 g, 55.5 mmol) in dry dimethylformamide (DMF, 100 mL) is added triethyl orthoformate (20.5 mL, 123 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.53 g, 2.8 mmol).
-
The mixture is heated to 110 °C under a nitrogen atmosphere for 4 hours, during which time the suspended solids dissolve.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting solid is triturated with diethyl ether, filtered, and washed with copious amounts of diethyl ether to afford this compound as a white solid. The product is typically used in the next step without further purification.
Regioselective Acylation: Synthesis of 4,6-di-O-Acetyl-myo-Inositol 1,3,5-Orthoformate
Procedure:
-
To a solution of this compound (1.0 g, 5.26 mmol) in anhydrous acetonitrile (B52724) (20 mL) is added ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃, 163 mg, 0.263 mmol, 5 mol%).
-
Acetic anhydride (1.5 mL, 15.8 mmol) is added dropwise to the solution at room temperature.
-
The reaction mixture is stirred at room temperature for 3 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by silica (B1680970) gel column chromatography (e.g., using a hexane-ethyl acetate (B1210297) gradient) to yield the desired di-acetylated product.
Synthesis of scyllo-Inositol from this compound
This is a multi-step synthesis involving selective protection, oxidation, reduction, and deprotection.
Step 1: Selective Benzoylation of the 2-OH group
-
This compound is selectively benzoylated at the 2-hydroxyl position using benzoyl chloride in pyridine.[3]
Step 2: Tosylation of the 4- and 6-OH groups
-
The resulting 2-O-benzoyl derivative is then tosylated at the 4- and 6-hydroxyl groups using tosyl chloride in pyridine.[3]
Step 3: Debenzoylation
-
The benzoyl group at the 2-position is selectively removed to give the 2-hydroxy derivative.[3]
Step 4: Swern Oxidation
-
To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (B109758) (DCM) at -78 °C is added dimethyl sulfoxide (B87167) (DMSO, 2.2 eq) dropwise.
-
After stirring for 15 minutes, a solution of the 2-hydroxy-myo-inositol derivative (1.0 eq) in DCM is added slowly.
-
The reaction is stirred for 30 minutes at -78 °C, followed by the dropwise addition of triethylamine (B128534) (5.0 eq).
-
The reaction mixture is allowed to warm to room temperature and then quenched with water.
-
The product is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the ketone.[3]
Step 5: Reduction and Deprotection
-
The ketone is reduced with sodium borohydride (B1222165) to provide the scyllo-inositol derivative.[3]
-
The tosyl groups are removed under basic conditions, followed by acidic hydrolysis of the orthoformate to yield scyllo-inositol.[3]
Visualizations
Inositol Phosphate (B84403) Signaling Pathway
The following diagram illustrates the central role of inositol phosphates, derived from precursors synthesized using this compound, in cellular signaling.
Caption: Inositol Phosphate Signaling Cascade.
Experimental Workflow: Synthesis of scyllo-Inositol
This diagram outlines the key transformations in the synthesis of scyllo-inositol from myo-inositol via the orthoformate intermediate.
Caption: Synthetic workflow for scyllo-Inositol.
Logical Relationship: Regioselective Reactions
This diagram illustrates the logical relationship of how the orthoformate protecting group enables regioselective functionalization of the myo-inositol ring.
Caption: Regioselective functionalization strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inositol phosphate - Wikipedia [en.wikipedia.org]
- 3. The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal trifluoromethanesulfonate-catalyzed regioselective acylation of this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Myo-Inositol 1,3,5-Orthoformate in Protecting Group Strategy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of myo-inositol 1,3,5-orthoformate as a protecting group in chemical synthesis, particularly in the context of drug development and the synthesis of biologically active inositol (B14025) phosphates. This strategy allows for the simultaneous protection of the 1, 3, and 5-hydroxyl groups of myo-inositol, leaving the 2, 4, and 6-hydroxyl groups available for selective modification.
Introduction
myo-Inositol and its phosphorylated derivatives are crucial molecules in cellular signaling, acting as second messengers in a variety of pathways. The synthesis of specific inositol phosphates and their analogs for research and therapeutic purposes requires a robust protecting group strategy to differentiate between the six hydroxyl groups of the inositol ring. The 1,3,5-orthoformate protecting group offers a convenient and efficient method to mask the C1, C3, and C5 hydroxyls in a single step, forming a rigid tricyclic system. This protected intermediate serves as a versatile platform for the synthesis of complex inositol derivatives, including precursors for important signaling molecules like myo-inositol 1,4,5-trisphosphate (IP₃).
Advantages of the this compound Strategy
-
One-Step Protection: Simultaneously protects three hydroxyl groups, streamlining synthetic routes.
-
Rigid Conformation: The resulting adamantane-like structure can direct subsequent reactions to specific positions.
-
Versatile Deprotection: The orthoformate group can be removed under acidic conditions or reductively cleaved to yield different patterns of hydroxyl group availability.
Core Applications
The primary application of this protecting group strategy is in the synthesis of selectively functionalized myo-inositol derivatives. This enables the synthesis of various inositol phosphates, which are key components of the phosphoinositide signaling pathway. This pathway is integral to numerous cellular processes, including cell growth, proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and metabolic disorders, making the synthesis of specific inositol phosphate (B84403) analogs a critical area of research in drug development.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the formation of the orthoformate protecting group on myo-inositol.
Materials:
-
myo-Inositol
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (p-TSA) or Camphorsulfonic acid (CSA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine
-
Ethyl acetate
Procedure:
-
To a suspension of oven-dried myo-inositol in anhydrous DMF or DMSO, add triethyl orthoformate and a catalytic amount of p-TSA or CSA.
-
Heat the reaction mixture under reduced pressure (e.g., on a rotary evaporator) at 60-80 °C for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize the acid catalyst with triethylamine.
-
Concentrate the mixture under reduced pressure.
-
The crude product can often be purified by recrystallization or by filtration through a pad of silica gel.
Quantitative Data:
| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| myo-Inositol, Triethyl orthoformate | p-TSA | DMF | Reflux | - | High | [1] |
| myo-Inositol, Trimethyl orthobenzoate | CSA | DMSO | 60-80 | 3 | High | [2] |
Note: Specific yields for the direct synthesis of the parent orthoformate are often high but can vary depending on the scale and specific conditions. The table includes data for a similar orthoester synthesis for comparison.
Protocol 2: Acidic Deprotection of this compound
This protocol outlines the complete removal of the orthoformate protecting group to regenerate the 1,3,5-triol.
Materials:
-
This compound derivative
-
Trifluoroacetic acid (TFA)
-
Water
-
Methanol
Procedure:
-
Dissolve the this compound derivative in a mixture of TFA and water (e.g., 9:1 v/v).
-
Stir the solution at room temperature. The reaction is typically rapid and can be monitored by TLC.
-
Once the reaction is complete, remove the TFA and water under reduced pressure.
-
The resulting deprotected inositol derivative can be purified by recrystallization from a suitable solvent system like methanol/water.
Quantitative Data:
| Substrate | Reagents | Time | Yield (%) | Reference |
| 2-O-benzoyl-4,6-di-O-benzyl-myo-inositol 1,3,5-orthoformate | Aqueous Trifluoroacetic Acid | - | 67 (overall) | [1] |
| myo-Inositol 1,3,5-orthobenzoate | TFA/H₂O (10:1) | 3 min | Quantitative | [2] |
Protocol 3: Reductive Cleavage of myo-Inositol Orthoesters
Reductive cleavage of the orthoester provides a method to sequentially expose the protected hydroxyl groups, leading to 1,3-acetal derivatives. This protocol is a general method for myo-inositol orthoesters.
Materials:
-
myo-Inositol 1,3,5-orthoester derivative
-
Diisobutylaluminium hydride (DIBAL-H)
-
Anhydrous dichloromethane (B109758) (DCM) or Toluene (B28343)
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
Procedure:
-
Dissolve the myo-inositol orthoester derivative in anhydrous DCM or toluene under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C or 0 °C.
-
Slowly add a solution of DIBAL-H in an appropriate solvent (e.g., hexanes or toluene).
-
Stir the reaction mixture at the same temperature for the required time, monitoring by TLC.
-
Quench the reaction by the slow addition of methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 1,3-acetal derivative by column chromatography on silica gel.
Quantitative Data:
| Substrate | Reducing Agent | Temperature (°C) | Yield (%) | Reference |
| myo-Inositol Orthobenzoates | DIBAL-H | -78 to rt | Varies | [3] |
Note: The regioselectivity of the reductive opening can be influenced by steric factors of other substituents on the inositol ring.
Visualizations
Experimental Workflow
Caption: General workflow for the use of this compound.
Inositol Phosphate Signaling Pathway
Caption: Key steps in the IP₃-mediated calcium signaling pathway.
References
Application Notes and Protocols for the LC-MS/MS Analysis of Myo-Inositol Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myo-inositol, a carbocyclic sugar, is a vital component of eukaryotic cells, serving as a precursor for a variety of signaling molecules, most notably inositol (B14025) phosphates (IPs) and phosphatidylinositols (PIs). These molecules are integral to numerous cellular processes, including signal transduction, membrane trafficking, and cytoskeleton regulation. The phosphatidylinositol signaling pathway, in particular, is a critical cascade that governs cell growth, proliferation, and apoptosis. Dysregulation of myo-inositol metabolism has been implicated in various diseases, such as diabetes, neurodegenerative disorders, and cancer, making the accurate quantification of myo-inositol and its derivatives crucial for both basic research and drug development.
This document provides detailed application notes and protocols for the analysis of myo-inositol and its phosphorylated derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, enabling the precise quantification of these compounds in complex biological matrices.
Signaling Pathways Involving Myo-Inositol
The phosphatidylinositol signaling pathway is a primary mechanism for transducing extracellular signals into intracellular responses. A key event in this pathway is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of calcium ions (Ca2+). The subsequent increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, modulates a wide array of cellular functions.[1][2][3][4]
Myo-inositol is also a precursor for the synthesis of other important signaling molecules, including inositol pyrophosphates (e.g., IP7 and IP8), which are involved in regulating cellular energy levels and stress responses.
Experimental Protocols
Sample Preparation
1. Rat Brain Tissue Homogenates
This protocol is adapted for the extraction of myo-inositol from brain tissue.
-
Tissue Homogenization:
-
Rapidly extract the brain and snap freeze in liquid nitrogen.
-
Weigh the frozen tissue and homogenize it in distilled water (approximately a 20-fold dilution, w/v) at room temperature.
-
Centrifuge the homogenate at 10,000 rpm for 5 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis. For long-term storage, samples can be kept at -20°C.
-
2. Infant Formula
This protocol is designed for the extraction of myo-inositol from infant formula.[5]
-
Extraction:
-
Weigh 1 g of infant formula into a 100 mL volumetric flask.
-
Add 15 mL of distilled water and 1 mL of 0.1 M HCl.
-
Agitate the mixture for 5 minutes.
-
To remove lipids, add 10 mL of chloroform (B151607) and mix vigorously for 1 minute.[5]
-
Centrifuge the mixture at 4,000 rpm for 10 minutes at 4°C.[5]
-
Filter the upper aqueous layer through a 0.2 µm nylon syringe filter prior to LC-MS/MS analysis.[5]
-
3. Cell Cultures
This protocol is for the extraction of glycerophosphoinositols from cell pellets.
-
Extraction:
-
Resuspend cell pellets in 2 mL of milli-Q water.
-
Vortex and sonicate the suspension on ice (e.g., 3 cycles of 30 seconds with 10-second breaks).
-
Load the cell slurry onto a pre-washed solid-phase extraction (SPE) column (e.g., CHROMABOND® HR-XA).
-
Wash the column with 6 mL of milli-Q water followed by 6 mL of methanol.
-
Elute with 2 mL of 2% formic acid.
-
Collect a final 6 mL elution with 2% formic acid containing the glycerophosphoinositol (B231547) fraction for direct UPLC-MS/MS analysis.
-
LC-MS/MS Methodologies
The following tables summarize typical LC-MS/MS parameters for the analysis of myo-inositol and its derivatives. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of these polar compounds.
Table 1: Liquid Chromatography Parameters
| Parameter | Method 1: Myo-Inositol in Brain Tissue | Method 2: Myo- and Chiro-Inositol in Urine | Method 3: Inositol Phosphates (HILIC) |
| Column | Metachem Polaris Amide (2.0 x 100 mm, 5 µm) | Prevail Carbohydrate ES (4.6 x 250 mm, 5 µm) | Polymer-based Amino HILIC Column |
| Mobile Phase A | 50:50 (v/v) Acetone/Acetonitrile | Acetonitrile | Acetonitrile |
| Mobile Phase B | 5 mM Ammonium Acetate | 75:25 (v/v) Deionized Water/Acetonitrile with 5 mM Ammonium Acetate | 300 mM Ammonium Carbonate (pH 10.5) |
| Flow Rate | 0.3 mL/min | 1.0 mL/min | Not Specified |
| Gradient | Isocratic: 85% A, 15% B | Isocratic | Not Specified |
| Injection Volume | 3 µL | 10 µL | Not Specified |
| Column Temp. | Not Specified | 30°C | Not Specified |
Table 2: Mass Spectrometry Parameters
| Parameter | Myo-Inositol | Myo- & Chiro-Inositol | Inositol Phosphates (IP6 & IP7) |
| Ionization Mode | Negative Electrospray (ESI-) | Negative Electrospray (ESI-) | Negative Electrospray (ESI-) |
| Scan Type | Selected Reaction Monitoring (SRM) | Selected Reaction Monitoring (SRM) | Selected Reaction Monitoring (SRM) |
| Precursor Ion (m/z) | 179.0 | Not Specified | IP6: Not specified, IP7: Not specified |
| Product Ion (m/z) | 87.0 | Not Specified | Not Specified |
| Collision Energy | Not Specified | 18 eV | Not Specified |
| Internal Standard | [2H6]-myo-inositol (m/z 185 -> product) | Phenyl α-D-glucopyranoside | Not Specified |
Quantitative Data Summary
The following tables provide a summary of quantitative data from various LC-MS/MS methods for myo-inositol analysis.
Table 3: Method Performance for Myo-Inositol Analysis
| Parameter | Value (Method from Brain Tissue) | Value (Method from Infant Formula)[5] | Value (Method from Urine) |
| Linear Range | 0.1 - 100 µg/mL | 1 - 50 µg/L | 0.05 - 25.0 µg/mL |
| Correlation Coeff. (r²) | > 0.99 | 0.9993 | > 0.999 |
| Limit of Detection (LOD) | 30 ng/mL | Not Specified | Not Specified |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | Not Specified | 0.05 µg/mL |
| Precision (%RSD) | < 15% | Not Specified | Intra-day: 0 - 10.0%, Inter-day: 0 - 14.3% |
| Accuracy (%RE) | < 15% | Not Specified | Intra-day: 0 - 6.0%, Inter-day: 0 - 10.0% |
Experimental Workflow and Logical Relationships
The general workflow for the analysis of myo-inositol compounds involves several key stages, from sample collection to data analysis. Proper execution of each step is critical for obtaining accurate and reproducible results.
References
- 1. cusabio.com [cusabio.com]
- 2. fiveable.me [fiveable.me]
- 3. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 4. Video: IP3/DAG Signaling Pathway [jove.com]
- 5. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Desymmetrization of myo-Inositol 1,3,5-Orthoformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
myo-Inositol and its phosphorylated derivatives are crucial molecules in various cellular signaling pathways, making them attractive targets for drug development and chemical biology research. The selective synthesis of chiral inositol (B14025) derivatives is a significant challenge due to the presence of multiple hydroxyl groups with similar reactivity. The desymmetrization of prochiral myo-inositol derivatives, such as myo-inositol 1,3,5-orthoformate, offers an efficient strategy to access enantiomerically pure and differentially protected inositols. These chiral building blocks are invaluable for the synthesis of complex molecules, including phosphoinositides and their analogs, which are essential tools for studying cellular processes and for the development of novel therapeutics.
This document provides detailed application notes and experimental protocols for the desymmetrization of this compound, focusing on catalytic enantioselective methods.
Catalytic Desymmetrization Strategies
Several catalytic systems have been developed for the desymmetrization of this compound, primarily through enantioselective acylation. These methods offer advantages over classical resolution by providing direct access to chiral products with high enantiopurity.
Ytterbium Triflate (Yb(OTf)₃)-Catalyzed Acylation
A highly effective method for the desymmetrization of this compound involves the use of a catalytic amount of Ytterbium triflate (Yb(OTf)₃) in the presence of a chiral acylating agent.[1] Proline-based chiral anhydrides have been successfully employed as chiral auxiliaries in this reaction.[1] The Lewis acidity of the ytterbium catalyst is believed to activate the orthoformate, while the chiral anhydride (B1165640) discriminates between the enantiotopic hydroxyl groups, leading to regioselective acylation.[1] This method has been utilized in the synthesis of various inositol phosphates, including the important second messenger, myo-inositol 1,4,5-trisphosphate.[1]
Organocatalytic Acylation
Metal-free, organocatalytic approaches have also been developed for the desymmetrization of myo-inositol derivatives.[2] Chiral N-heterocyclic carbenes (NHCs) can catalyze the enantioselective acylation of prochiral myo-inositol diols.[2] This method offers an operationally simple and versatile route to valuable chiral inositol derivatives with high enantioselectivity and good yields.[2] The reaction demonstrates broad functional group tolerance and scalability, making it a practical approach for synthetic applications.[2]
Enzymatic Desymmetrization
Enzymatic methods, particularly using lipases, offer a green and highly selective alternative for the desymmetrization of myo-inositol derivatives. Lipases can catalyze the regioselective O-acetylation of protected myo-inositol compounds, providing access to chiral building blocks. While specific protocols for the direct enzymatic desymmetrization of this compound are less common in the searched literature, the principle has been applied to other protected myo-inositol derivatives, highlighting the potential of biocatalysis in this field.
Data Presentation
Table 1: Yb(OTf)₃-Catalyzed Desymmetrization of this compound with Various Chiral Anhydrides
| Entry | Chiral Anhydride | Product(s) | Yield (%) | Reference |
| 1 | N-Boc-L-proline anhydride | 4-O-acylated and 6-O-acylated | 49 and 35 | [1] |
| 2 | N-Cbz-L-proline anhydride | 4-O-acylated and 6-O-acylated | 30 and 50 | [1] |
Note: The yields correspond to the two regioisomeric mono-acylated products.
Experimental Protocols
Protocol 1: Synthesis of this compound
A convenient, high-yielding method for the preparation of this compound can be achieved without the need for chromatography.[3]
Materials:
-
myo-Inositol
-
Triethyl orthoformate
-
Benzoyl chloride
-
Silver(I) oxide
-
Benzyl (B1604629) bromide
-
Aqueous trifluoroacetic acid
-
Appropriate solvents (e.g., DMF)
Procedure:
-
Treat myo-inositol with triethyl orthoformate to form the orthoformate.
-
Successively treat with benzoyl chloride to yield racemic 2,4-di-O-benzoyl-myo-inositol 1,3,5-orthoformate.[3]
-
For further derivatization, the dibenzoate can be benzylated with benzyl bromide and silver(I) oxide to give 2-O-benzoyl-4,6-di-O-benzyl-myo-inositol 1,3,5-orthoformate.[3]
-
Deprotection of the benzoate (B1203000) and the orthoformate groups can be achieved using isobutylamine and aqueous trifluoroacetic acid, respectively, to yield the desired protected inositol.[3] The free orthoesters can be regenerated by deprotection of the benzoates by aminolysis with isobutylamine.[3]
Protocol 2: Yb(OTf)₃-Catalyzed Desymmetrization of this compound
This protocol describes a general procedure for the metal-catalyzed regioselective acylation of this compound.[1]
Materials:
-
This compound
-
Ytterbium triflate (Yb(OTf)₃) (1 mol%)
-
Chiral anhydride (e.g., N-Boc-L-proline anhydride) (1.2 mmol)
-
Anhydrous 1,4-dioxane (B91453)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Nitrogen atmosphere
Procedure:
-
In a reaction vessel, combine this compound (1.00 mmol), Yb(OTf)₃ (1 mol%), and the chiral anhydride (1.2 mmol).
-
Dry the mixture under vacuum for 1 hour.
-
Add anhydrous 1,4-dioxane (8 mL) under a nitrogen atmosphere.
-
Stir the solution at 40 °C until the starting triol is consumed (monitor by TLC).
-
Remove the 1,4-dioxane in vacuo.
-
Dissolve the crude residue in CH₂Cl₂ (15 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to separate the regioisomeric products.
Visualizations
Caption: General workflow for the desymmetrization of myo-inositol.
Caption: Simplified PI3K/Akt signaling pathway.
Applications in Drug Development
Chiral myo-inositol derivatives are of significant interest to drug development professionals due to their involvement in critical signaling pathways, such as the phosphoinositide 3-kinase (PI3K) pathway.[4][5][6] The PI3K pathway is frequently dysregulated in various diseases, including cancer, diabetes, and inflammatory disorders.[6]
-
Molecular Probes: Enantiomerically pure inositol phosphates and their analogs, synthesized from desymmetrized precursors, serve as essential molecular probes to elucidate the function of enzymes and receptors within these pathways.
-
Inhibitor Development: The detailed understanding of enzyme-substrate interactions, facilitated by these probes, can guide the rational design of potent and selective inhibitors. For instance, developing inhibitors for specific PI3K isoforms is a major focus in cancer therapy.
-
Therapeutic Potential: Some inositol derivatives themselves have shown therapeutic potential. For example, D-chiro-inositol has been investigated for its role in insulin (B600854) sensitization and potential treatment of polycystic ovary syndrome (PCOS).[7][8]
The ability to efficiently synthesize a variety of chiral inositol derivatives through desymmetrization of this compound is a critical enabling technology for advancing research and development in these areas.
References
- 1. Yb(OTf)3-Catalyzed Desymmetrization of this compound and Its Application in the Synthesis of Chiral Inositol Phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Convenient synthesis of 4,6-di-O-benzyl-myo-inositol and myo-inositol 1,3,5-orthoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. d-Chiro-Inositol in Clinical Practice: A Perspective from the Experts Group on Inositol in Basic and Clinical Research (EGOI) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Insights into the Activities of D-Chiro-Inositol: A Narrative Review | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of myo-Inositol 1,3,5-Orthoformate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of myo-inositol 1,3,5-orthoformate and its derivatives.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and handling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Ensure myo-inositol is thoroughly dried before use.- Use a high-boiling point solvent like anhydrous DMSO or DMF to facilitate the removal of alcohol byproduct.[1]- Consider conducting the reaction under reduced pressure to distill off the formed methanol (B129727) or ethanol, driving the equilibrium towards product formation.[1] |
| Suboptimal catalyst concentration or activity. | - Use an appropriate acid catalyst such as camphorsulfonic acid (CSA) or p-toluenesulfonic acid (PTSA).[1]- Ensure the catalyst is fresh and active. | |
| Side reactions or product degradation. | - Avoid excessively high temperatures, which can lead to decomposition. For instance, synthesis of the orthobenzoate required temperatures >140 °C in DMF, which initially gave low yields.[1] | |
| Product is a Gummy, Unstable Substance | The amorphous (gummy) state of some orthoformate derivatives, like 4-O-benzyl-myo-inositol-1,3,5-orthoformate, is inherently unstable and prone to cleavage of the orthoformate moiety.[2] | - Promote crystallization to achieve molecular stability. For 4-O-benzyl-myo-inositol-1,3,5-orthoformate, crystallization from a dichloromethane-light petroleum solution of a frozen solid sample can yield stable crystals.[2]- Store the product in its crystalline form or as a solution in a suitable organic solvent to prevent degradation.[2] |
| Presence of residual acid from the synthesis. | - Neutralize the acid catalyst with a base, such as triethylamine, before workup and purification.[1] | |
| Difficulty in Purifying the Product | The product is difficult to handle or purify by standard column chromatography. | - Synthesize and isolate the orthoformate as a more stable, crystalline derivative, such as a tribenzoate, which can be purified by recrystallization. The free orthoester can then be regenerated by deprotection.[3]- For some orthoesters, filtration through a pad of silica (B1680970) gel using a hot solvent like ethyl acetate (B1210297) can be an effective purification step.[1] |
| Unintended Hydrolysis of the Orthoformate Group | Exposure to acidic conditions during workup or storage. | - The orthoformate group is susceptible to acid hydrolysis.[1] Ensure all workup steps are performed under neutral or slightly basic conditions until hydrolysis is desired.- Acid hydrolysis can partially or completely remove the orthoformate ester.[1] |
| Poor Regioselectivity in Subsequent Reactions (e.g., Acylation) | The three free hydroxyl groups (2-OH, 4-OH, 6-OH) of this compound are chemically similar, leading to mixtures of products. | - For selective acylation, consider using a desymmetrization strategy. For example, Yb(OTf)₃-catalyzed acylation with a proline-based chiral anhydride (B1165640) can achieve regioselective differentiation of the enantiotopic hydroxyl groups.[4][5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and reagents for the synthesis of this compound?
A1: The synthesis typically involves the reaction of myo-inositol with an orthoformate reagent, such as triethyl orthoformate or trimethyl orthoformate. An acid catalyst, like p-toluenesulfonic acid (PTSA) or camphorsulfonic acid (CSA), is used to facilitate the reaction. High-boiling point aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly employed.[1]
Q2: Why is the orthoformate group a useful protecting group in myo-inositol chemistry?
A2: The myo-inositol 1,3,5-orthoester functionality serves as an effective protecting group for the 1,3, and 5-hydroxyl groups, installing them in a single step. This protection locks the inositol (B14025) ring into a rigid, adamantane-like structure, which allows for the selective manipulation of the remaining free hydroxyl groups at the 2, 4, and 6 positions.[1][5][7]
Q3: How can I remove the orthoformate protecting group?
A3: The orthoformate group can be removed by acid hydrolysis.[1] For instance, treatment with aqueous trifluoroacetic acid (TFA) can effectively cleave the orthoformate.[3] It's important to note that any intermediate formate (B1220265) ester produced during this process is also easily cleaved under acidic conditions.[1]
Q4: Can I selectively open the orthoester to yield a specific acyl-inositol?
A4: While acid hydrolysis of this compound tends to lead to complete removal of the protecting group, the hydrolysis of other myo-inositol 1,3,5-orthoesters (e.g., orthoacetate, orthobenzoate) can proceed with high regioselectivity. For these orthoesters, acid hydrolysis often exclusively affords the corresponding 2-O-acyl myo-inositol product via a 1,2-bridged dioxolanylium ion intermediate.[1][8][9][10]
Q5: What is the purpose of preparing benzoated derivatives of myo-inositol orthoformate?
A5: Preparing benzoated derivatives can be a strategic approach to improve the handling and purification of the orthoformate. For example, myo-inositol orthoformate can be prepared and isolated as its more stable and crystalline tribenzoate. The free orthoester can then be regenerated through deprotection, such as by aminolysis with isobutylamine.[3] This method can circumvent the need for chromatography.[3][11]
Experimental Protocols
Protocol 1: Synthesis of myo-Inositol 1,3,5-Orthobenzoate
This protocol is adapted from a literature procedure for the synthesis of an orthobenzoate, which follows a similar principle to orthoformate synthesis.[1]
Materials:
-
Oven-dried myo-inositol (9.0 g, 50 mmol)
-
Trimethyl orthobenzoate (10 mL, 55 mmol)
-
Camphorsulfonic acid (232 mg, 1.00 mmol)
-
Anhydrous DMSO (30 mL)
-
Triethylamine (1.0 mL)
-
Ethyl acetate
Procedure:
-
Suspend the oven-dried myo-inositol and camphorsulfonic acid in anhydrous DMSO.
-
Add trimethyl orthobenzoate to the suspension.
-
Heat the mixture at 60–80 °C under a reduced pressure of 260–280 mbar for 3 hours on a rotary evaporator.
-
Monitor the reaction by TLC (ethyl acetate) for the consumption of myo-inositol.
-
Once the reaction is complete, allow the clear solution to cool to room temperature.
-
Neutralize the catalyst by adding triethylamine.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in hot ethyl acetate (500 mL).
-
Filter the hot solution through a pad of silica gel and wash the pad with additional hot ethyl acetate (2 x 250 mL).
-
Concentrate the filtrate under reduced pressure to a volume of approximately 100 mL.
-
Store the solution in a refrigerator overnight to induce crystallization.
-
Collect the crystalline product by filtration.
Visualizations
Logical Workflow for Synthesis and Purification
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Achieving molecular stability of racemic 4-O-benzyl-myo-inositol-1,3,5-orthoformate through crystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Convenient synthesis of 4,6-di-O-benzyl-myo-inositol and myo-inositol 1,3,5-orthoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yb(OTf)3-Catalyzed Desymmetrization of this compound and Its Application in the Synthesis of Chiral Inositol Phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
- 8. Regioselective opening of myo-inositol orthoesters: mechanism and synthetic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regioselective hydrolysis of myo-inositol 1,3,5-orthobenzoate via a 1,2-bridged 2'-phenyl-1',3'-dioxolan-2'-ylium ion provides a rapid route to the anticancer agent Ins(1,3,4,5,6)P5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: myo-Inositol 1,3,5-orthoformate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of myo-Inositol 1,3,5-orthoformate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a key synthetic intermediate used in the preparation of various myo-inositol phosphates and their derivatives.[1][2] Its unique structure allows for the protection of the 1, 3, and 5 hydroxyl groups of myo-inositol in a single step, enabling selective modification of the remaining hydroxyl groups.[3] This makes it a valuable building block in the synthesis of biologically significant molecules such as phosphatidylinositols and inositol (B14025) phosphates involved in cellular signaling.[4][5]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored at -20°C in a freezer under an inert atmosphere.[2] It is crucial to prevent moisture exposure, as the orthoformate moiety can be susceptible to hydrolysis. For a related derivative, it has been shown that storage in a crystalline form is more stable than in an amorphous or "gummy" state.[6]
Q3: Is this compound soluble in common laboratory solvents?
A3: this compound has slight solubility in methanol (B129727) and water (sonication may be required).[2] For a derivative, racemic 4-O-benzyl-myo-inositol-1,3,5-orthoformate, it is noted to be stable in solution with common organic solvents.[6]
Q4: How can I assess the purity and integrity of my this compound sample?
A4: The purity of this compound can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). The 1H NMR spectrum should show a characteristic signal for the methylidyne proton of the orthoformate group.[3] HPLC can be used for quantitative purity assessment.
Troubleshooting Guides
Issue 1: Sample Degradation Upon Storage or Handling
Symptoms:
-
Change in physical appearance (e.g., from a white solid to a gummy or discolored substance).
-
Appearance of additional spots on Thin Layer Chromatography (TLC).
-
New peaks observed in 1H NMR or HPLC analysis, indicating the presence of impurities.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Moisture Contamination | The orthoformate group is sensitive to hydrolysis. Ensure the compound is handled under anhydrous conditions. Use dry solvents and store in a desiccator or under an inert atmosphere (e.g., argon or nitrogen). |
| Improper Storage Temperature | Store the compound at the recommended -20°C.[2] Avoid repeated freeze-thaw cycles. |
| Physical State | Amorphous or "gummy" forms of related orthoformates have been shown to be less stable.[6] If your sample is not crystalline, consider recrystallization to improve long-term stability. |
| Acidic or Basic Contamination | The orthoformate linkage is susceptible to cleavage under acidic or basic conditions. Ensure all glassware and solvents are neutral. |
Issue 2: Incomplete or Unsuccessful Synthetic Reactions
Symptoms:
-
Low yield of the desired product.
-
Recovery of starting material.
-
Formation of multiple unexpected byproducts.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Quality Starting Material | Verify the purity of your this compound before starting the reaction using NMR or HPLC. Impurities can interfere with the reaction. |
| Reaction Conditions | The orthoformate group can be cleaved under certain conditions. For reactions involving deprotection, ensure the appropriate reagents and conditions are used. For example, aqueous trifluoroacetic acid can be used for deprotection.[7] |
| Reagent Incompatibility | Ensure that the reagents and solvents used in your reaction are compatible with the orthoformate protecting group. Avoid strong acids and bases if the orthoformate is to be retained. |
Data on Stability
| Condition | Stability | Source |
| Storage (Solid, Crystalline) | Stable | [6] |
| Storage (Solid, Amorphous/"Gummy") | Unstable, prone to cleavage of the orthoformate moiety | [6] |
| Solution (Common Organic Solvents) | Stable | [6] |
| Aqueous Solution | Prone to hydrolysis, especially under acidic conditions. | [3] |
| Acidic Conditions (e.g., TFA in D2O) | Hydrolysis occurs, though it is noted to be slower than for other myo-inositol orthoesters. | [3] |
| Storage Temperature (-20°C, inert atmosphere) | Recommended for long-term storage. | [2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Equilibrate the container of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a clean, dry vial under an inert atmosphere if possible.
-
Add the appropriate volume of anhydrous solvent (e.g., DMSO for biological experiments, or other dry organic solvents for synthesis).
-
Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.
-
Store the stock solution at -20°C when not in use.
Protocol 2: Monitoring Stability by 1H NMR
-
Prepare a solution of this compound in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire a 1H NMR spectrum immediately after preparation. Note the chemical shift and integration of the characteristic methylidyne proton of the orthoformate group.
-
Store the NMR tube under the desired test conditions (e.g., room temperature, 4°C).
-
Acquire subsequent 1H NMR spectra at various time points (e.g., 1, 6, 24 hours).
-
Compare the integration of the methylidyne proton signal to an internal standard or other stable protons on the molecule to quantify any degradation. A decrease in the relative integration of this signal indicates hydrolysis of the orthoformate.
Visualizations
Caption: Workflow for handling and quality control of this compound.
References
- 1. The total synthesis of myo-inositol phosphates via myo-inositol orthoformate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. 1,3,5-O-METHYLIDYNE-MYO-INOSITOL | 98510-20-4 [amp.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yb(OTf)3-Catalyzed Desymmetrization of this compound and Its Application in the Synthesis of Chiral Inositol Phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inositol depletion regulates phospholipid metabolism and activates stress signaling in HEK293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Achieving molecular stability of racemic 4-O-benzyl-myo-inositol-1,3,5-orthoformate through crystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Convenient synthesis of 4,6-di-O-benzyl-myo-inositol and myo-inositol 1,3,5-orthoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding side reactions with myo-Inositol 1,3,5-orthoformate
Welcome to the technical support center for myo-Inositol 1,3,5-orthoformate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling, reaction optimization, and troubleshooting to minimize side reactions and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a key synthetic intermediate used in the chemistry of inositols and their phosphorylated derivatives, which are vital in cellular signaling.[1][2] Its primary role is to act as a rigid protecting group for the 1, 3, and 5-hydroxyl groups of myo-inositol, allowing for selective chemical manipulation of the remaining free hydroxyl groups at the 2, 4, and 6-positions.[1][3]
Q2: What is the most common side reaction associated with this compound?
A2: The most prevalent side reaction is the acid-catalyzed hydrolysis of the orthoformate moiety.[1] Orthoesters are highly sensitive to acidic conditions, which can lead to partial or complete cleavage of the protecting group, resulting in undesired byproducts and reduced yield of the target molecule.
Q3: How should I properly store this compound and its derivatives?
A3: Stability is phase-dependent. For instance, 4-O-benzyl-myo-inositol-1,3,5-orthoformate is stable when stored in its crystalline form or as a solution in common organic solvents.[4] However, it is prone to cleavage of the orthoformate group when stored for extended periods in a gummy or amorphous state.[4] It is crucial to store the compound in a dry, inert atmosphere, away from any acidic vapors or moisture.
Q4: Can the orthoformate group undergo reactions other than hydrolysis?
A4: Yes, besides acid-catalyzed hydrolysis, the orthoester can be cleaved under reductive conditions.[1] Additionally, in the presence of strong bases and acylating agents, intramolecular acyl migration can occur, which can alter the regioselectivity of reactions.[5]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Low yield of desired product and multiple spots on TLC, suggesting degradation.
-
Possible Cause A: Premature Hydrolysis. The orthoformate group is likely being cleaved due to trace amounts of acid or water in the reaction mixture.
-
Solution:
-
Ensure all glassware is rigorously oven-dried or flame-dried before use.
-
Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
If an acidic reagent or catalyst is used, consider alternative, non-acidic methods if possible. If not, ensure the reaction is run at the lowest effective temperature to minimize hydrolysis.
-
During workup, use a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any acid before concentration.
-
-
-
Possible Cause B: Reagent Instability. The starting myo-inositol orthoformate may have degraded during storage.
Issue 2: Incorrect regioselectivity observed during acylation or alkylation.
-
Possible Cause A: Acyl Migration. In acylation reactions, the position of the ester can be influenced by the reaction conditions, particularly the amount of base used.
-
Solution:
-
For selective acylation at the C4(6)-OH position, use one equivalent of a base like sodium hydride or potassium tert-butoxide.[5]
-
To achieve exclusive acylation at the C2-OH position, use two or more equivalents of the base, which promotes a thermodynamically driven 1,3-acyl migration from the C4-O to the C2-OH position.[5]
-
-
-
Possible Cause B: Steric Hindrance. The bulky orthoformate group can influence the accessibility of the remaining hydroxyl groups.
-
Solution:
-
Consider the steric bulk of your incoming electrophile. A less hindered reagent may be required to achieve the desired selectivity.
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Varying the solvent can sometimes alter the conformation of the substrate, potentially improving access to the target hydroxyl group.
-
-
Data Presentation
The choice of reaction conditions can significantly impact the outcome of derivatization reactions. The following table summarizes the effect of base stoichiometry on the regioselectivity of acylation.
| Target Position | Reagent | Base | Base Stoichiometry | Outcome | Reference |
| C4(6)-OH | Acylating Agent | NaH or KOtBu | 1 equivalent | Exclusive formation of C4-ester | [5] |
| C2-OH | Acylating Agent | NaH or KOtBu | ≥ 2 equivalents | Exclusive formation of C2-ester via migration | [5] |
Experimental Protocols
Protocol 1: Selective Acylation of this compound at the C4-Position
This protocol is adapted from methodologies that exploit stoichiometric control of the base to prevent acyl migration.[5]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Benzoyl chloride (or other acylating agent)
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
Wash sodium hydride (1.0 eq.) with anhydrous hexanes to remove mineral oil and suspend it in anhydrous THF under an argon atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension over 15 minutes.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C.
-
Add benzoyl chloride (1.0 eq.) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Partition the mixture between EtOAc and water. Wash the organic layer with saturated NaHCO₃ and then brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 4-O-benzoyl-myo-inositol 1,3,5-orthoformate.
Protocol 2: Acid-Catalyzed Deprotection (Hydrolysis) of the Orthoformate Group
This protocol describes the complete removal of the orthoformate protecting group.[6][7]
Materials:
-
Protected myo-inositol derivative (e.g., from Protocol 1)
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Aqueous trifluoroacetic acid (TFA) solution (e.g., 90% TFA in H₂O)
-
Methanol (MeOH)
Procedure:
-
Dissolve the orthoformate-protected inositol (B14025) derivative in the aqueous TFA solution.
-
Stir the mixture at room temperature. The reaction is typically fast and can be complete in as little as 5-10 minutes.[1]
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Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Remove the TFA and water by co-evaporation with toluene under reduced pressure.
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The resulting crude product, the fully deprotected inositol derivative, can be further purified by recrystallization or chromatography as needed.
Visualizations
Visual aids for understanding key processes.
Caption: A troubleshooting workflow for low reaction yields.
Caption: Control of regioselectivity in acylation reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The total synthesis of myo-inositol phosphates via myo-inositol orthoformate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Achieving molecular stability of racemic 4-O-benzyl-myo-inositol-1,3,5-orthoformate through crystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Regioselective O-acylation of myo-inositol 1,3,5-orthoesters: dependence of regioselectivity on the stoichiometry of the base | CSIR-NCL Library, Pune [library.ncl.res.in]
- 6. Sulfonate protecting groups. Improved synthesis of scyllo-inositol and its orthoformate from myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Convenient synthesis of 4,6-di-O-benzyl-myo-inositol and myo-inositol 1,3,5-orthoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Orthoester Opening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with orthoester opening reactions. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of acid-catalyzed orthoester hydrolysis?
A1: The acid-catalyzed hydrolysis of orthoesters is generally accepted to proceed through a three-stage mechanism.[1][2] The first step involves the protonation of one of the alkoxy groups, followed by its departure to form a resonance-stabilized dialkoxycarbocation intermediate. This is often the rate-determining step at high pH.[2] In the second stage, this carbocation is attacked by water to form a hemiorthoester intermediate. Finally, the hemiorthoester breaks down, typically with further acid catalysis, to yield the final ester and alcohol products.[1][2]
Q2: How does pH affect the rate of orthoester hydrolysis?
A2: The rate of orthoester hydrolysis is highly dependent on pH. These reactions are significantly accelerated under acidic conditions.[3][4] In neutral or basic media, orthoesters are relatively stable. The hydrolysis rate increases with increasing acidity; however, for some orthoesters, a maximum rate is observed in moderately concentrated acid, after which the rate may decrease due to reduced water activity.[5] The pH sensitivity of orthoesters can be tuned by modifying their chemical structure, which is a valuable feature in applications like drug delivery.[3]
Q3: What are common catalysts used for orthoester opening, and how do they compare?
A3: Both Brønsted and Lewis acids can be used to catalyze orthoester opening. Common Brønsted acids include trifluoroacetic acid (TFA), triflic acid (TfOH), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄). Lewis acids such as iron(III) chloride (FeCl₃) and boron trifluoride etherate (BF₃·OEt₂) are also effective, particularly for trithioorthoesters.[3][4] The choice of catalyst and its concentration can significantly impact the reaction rate. For instance, stronger acids like TfOH may be required for less reactive orthoesters or to achieve equilibrium faster.[4] Mild reaction conditions can often be achieved with catalytic amounts (e.g., 0.1 mol%) of a strong acid like TFA.[3]
Q4: How do substituents on the orthoester affect the reaction rate?
A4: The electronic nature of the substituents on the orthoester has a profound effect on the hydrolysis rate. Electron-donating groups attached to the central carbon atom tend to stabilize the carbocation intermediate, thus increasing the reaction rate. Conversely, electron-withdrawing groups destabilize the carbocation, leading to a slower hydrolysis rate.[3] This allows for the fine-tuning of orthoester stability, where electron-rich orthoesters can be labile even at neutral pH, while electron-deficient ones can be remarkably stable even in acidic conditions.[3][4]
Q5: What is the role of the solvent in orthoester opening reactions?
A5: The polarity of the solvent can influence the rate of orthoester hydrolysis. Generally, the reaction rate increases with increasing solvent polarity.[3] For example, a reaction that shows minimal conversion in a nonpolar solvent like benzene (B151609) can proceed to equilibrium much faster in a polar aprotic solvent like DMSO.[3] For orthoester exchange reactions, which are related to hydrolysis, anhydrous solvents are crucial to prevent the irreversible hydrolysis of the orthoester.[3]
Troubleshooting Guide
Q1: My orthoester hydrolysis is very slow or not proceeding to completion. What are the possible causes and solutions?
A1:
-
Insufficient Acid Catalyst: The concentration or strength of the acid catalyst may be too low.
-
Solution: Increase the concentration of the current acid catalyst. If that is not effective, switch to a stronger acid (e.g., from TFA to TfOH).[4]
-
-
Electron-Withdrawing Substituents: If the orthoester has strong electron-withdrawing groups, it will be inherently less reactive.
-
Solution: More forcing conditions may be necessary, such as using a stronger acid catalyst or increasing the reaction temperature.
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-
Low Temperature: Reaction rates are generally lower at colder temperatures.
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Solution: Gradually increase the reaction temperature while monitoring for potential side reactions.
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-
Non-Polar Solvent: The use of a non-polar solvent can slow down the reaction.
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Solution: If compatible with your substrate, switch to a more polar solvent to accelerate the reaction.[3]
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Q2: I am observing unexpected side products in my reaction mixture. What could they be and how can I minimize them?
A2:
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Orthoester Exchange: In the presence of other alcohols, the starting orthoester can undergo an exchange reaction.
-
Solution: Ensure that your reaction is free from contaminating alcohols. If an alcohol is a necessary component of the reaction mixture, consider its potential to participate in exchange reactions.
-
-
Further Reaction of Products: The ester or alcohol products of the hydrolysis may be unstable under the reaction conditions and undergo further reactions.
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Solution: Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed. It may also be necessary to adjust the reaction conditions (e.g., use a milder acid or lower temperature) to minimize degradation of the products.
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Q3: How can I effectively monitor the progress of my orthoester hydrolysis reaction?
A3:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the disappearance of the starting orthoester and the appearance of the product(s).
-
Procedure: Spot the reaction mixture on a TLC plate alongside a spot of the starting material. Elute with an appropriate solvent system. The orthoester, being less polar than the resulting ester and alcohol, should have a higher Rf value.
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-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for monitoring the reaction in situ.
-
Procedure: The disappearance of the characteristic orthoester proton signal and the appearance of new signals corresponding to the ester and alcohol products can be quantified over time.[3]
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Q4: My reaction work-up is problematic. How should I properly quench the reaction and isolate my product?
A4:
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Quenching the Acid Catalyst: It is crucial to neutralize the acid catalyst to stop the reaction and prevent further product degradation during work-up and purification.
-
Solution: Carefully add a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH), until the reaction mixture is neutral. Be cautious of gas evolution (CO₂) if using bicarbonate.
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-
Product Isolation: The polarity of the ester and alcohol products will determine the appropriate extraction and purification method.
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Solution: After quenching, the products can typically be extracted into an organic solvent. The choice of solvent will depend on the polarity of the products. Subsequent purification can be achieved by column chromatography, distillation, or recrystallization.
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Data Presentation
Table 1: Effect of Acid Catalyst on Orthoester Hydrolysis Time
| Catalyst (mol%) | Substrate | Solvent | Temperature (°C) | Reaction Time | Reference |
| TFA (0.1) | Trimethyl Orthoacetate | Chloroform | Room Temp | Mild | [3] |
| TFA (10) | Trimethoxysilane | Chloroform | Room Temp | < 1 h | [4] |
| TfOH (50) | t-Butyltrimethoxysilane | Chloroform | Room Temp | ~3.5 h | [4] |
| HCl (0.5 - 7.0 M) | Di-2,3-dichloroaniline Phosphate | Dioxane/Water | 80 | Variable | [1] |
Table 2: Influence of Solvent Polarity on Orthoester Exchange Reaction Rate
| Solvent | Dielectric Constant (ε) | Conversion after 20 min (%) |
| Benzene | 2.3 | 3 |
| DMSO | 47 | 100 (Equilibrium reached in 7 min) |
Data adapted from a study on trialkoxysilane exchange, which is mechanistically related to orthoester hydrolysis.[3]
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Orthoester Hydrolysis
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Dissolve the Substrate: Dissolve the orthoester in a suitable solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the Catalyst: Add the desired amount of the acid catalyst to the solution. The addition should be done carefully, especially if using a strong, concentrated acid.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or NMR spectroscopy (see Protocol 2).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is neutral.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography, distillation, or recrystallization as required.
Protocol 2: Monitoring Orthoester Hydrolysis by ¹H NMR Spectroscopy
-
Prepare the NMR Sample: In an NMR tube, dissolve a known amount of the orthoester in a deuterated solvent.
-
Acquire Initial Spectrum: Obtain a ¹H NMR spectrum of the starting material to identify the characteristic signals of the orthoester.
-
Initiate the Reaction: Add a catalytic amount of a suitable acid to the NMR tube.
-
Acquire Spectra Over Time: Acquire ¹H NMR spectra at regular intervals to monitor the decrease in the intensity of the starting material signals and the increase in the intensity of the product signals.
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Data Analysis: Integrate the relevant signals to determine the relative concentrations of the starting material and products over time, allowing for the calculation of reaction kinetics.
Visualizations
Caption: Acid-catalyzed hydrolysis mechanism of an orthoester.
Caption: General experimental workflow for orthoester opening.
References
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: myo-Inositol 1,3,5-orthoformate Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with myo-Inositol 1,3,5-orthoformate crystallization.
Troubleshooting Crystallization Issues
Crystallization of this compound can be challenging. This section addresses common problems encountered during the experimental process.
Problem 1: The compound oils out and does not form crystals.
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Possible Cause: The compound is coming out of solution at a temperature above its melting point, or the solution is supersaturated with impurities.
-
Solution:
-
Re-dissolve the oil by gently heating the solution.
-
Add a small amount of additional solvent to reduce the saturation.
-
Allow the solution to cool more slowly to promote crystal nucleation over oiling. A dewar with an appropriate solvent can be used for very slow cooling.
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If the problem persists, consider purifying the crude product first, for example, through its tribenzoate derivative, which is more readily crystallized.[1]
-
Problem 2: No crystals form, even after the solution has cooled completely.
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Possible Cause: The solution is not sufficiently supersaturated, or nucleation has not been initiated.
-
Solution:
-
Induce Nucleation:
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Seeding: If available, add a seed crystal of this compound to the solution.
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Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
-
Increase Supersaturation:
-
Evaporate some of the solvent to increase the concentration of the compound.
-
If using a mixed solvent system, add a small amount of the anti-solvent (the solvent in which the compound is less soluble).
-
-
Cooling: Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator), but do so slowly to avoid rapid precipitation.
-
Problem 3: The resulting crystals are very small or appear as a powder.
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Possible Cause: The rate of crystallization was too fast, leading to rapid precipitation instead of slow crystal growth.
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Solution:
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Re-dissolve the solid by heating.
-
Allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.
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Ensure the initial dissolving step uses the minimum amount of hot solvent necessary to fully dissolve the compound.
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Problem 4: The yield of crystals is very low.
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Possible Cause:
-
Too much solvent was used, and a significant amount of the compound remains in the mother liquor.
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The compound has limited solubility in the chosen solvent system even at high temperatures.
-
The compound may have degraded. Some derivatives of myo-inositol orthoformate are known to be unstable in a non-crystalline (gummy) state.[2]
-
-
Solution:
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Concentrate the mother liquor and cool it again to obtain a second crop of crystals.
-
Re-evaluate the solvent system. A different solvent or solvent mixture may provide a better solubility profile.
-
Ensure the stability of the compound by storing it in a crystalline form whenever possible.
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Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing this compound?
A1: A definitive, single best solvent for the direct crystallization of unsubstituted this compound is not well-documented in the literature. This is likely due to its high polarity. However, for its derivatives, various solvent systems have been successfully employed:
-
4-O-benzyl-myo-inositol-1,3,5-orthoformate: Dichloromethane-light petroleum has been used.[2]
-
Diastereomeric dicamphanates of 4-O-allyl-myo-inositol-1,3,5-orthoesters: Alcoholic solvents are effective.
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myo-Inositol 1,3,5-orthobenzoate: Crystallization from hot ethyl acetate (B1210297) has been reported.
For the parent compound, it is often purified by first converting it to its tribenzoate derivatives, which are more amenable to crystallization, followed by deprotection to yield the pure orthoformate.[1]
Q2: How can I purify this compound if direct crystallization is unsuccessful?
A2: A reliable method is to prepare and isolate the tribenzoate derivatives of the orthoformate. These derivatives can be purified by crystallization. The purified tribenzoates can then be deprotected using a method such as aminolysis with isobutylamine (B53898) to regenerate the pure this compound.[1]
Q3: Is this compound stable during storage?
A3: The stability of some orthoformate derivatives is dependent on their physical state. For example, racemic 4-O-benzyl-myo-inositol-1,3,5-orthoformate is stable when stored in crystalline form but is prone to cleavage of the orthoformate moiety when stored in a gummy state.[2] It is therefore recommended to store this compound and its derivatives as dry, crystalline solids whenever possible.
Quantitative Data
Due to the limited published data on the direct crystallization of unsubstituted this compound, a comprehensive table of quantitative solubility data is not available. The following table provides a qualitative summary of solubility for related compounds based on literature.
| Compound/Derivative | Solvent System | Solubility Profile |
| myo-Inositol | Water | Soluble |
| myo-Inositol 1,3,5-orthobenzoate | Ethyl Acetate | Soluble when hot, less soluble when cold |
| 4-O-benzyl-myo-inositol-1,3,5-orthoformate | Dichloromethane-light petroleum | Soluble in dichloromethane, less soluble in light petroleum |
| Diastereomeric dicamphanates of 4-O-allyl-myo-inositol-1,3,5-orthoesters | Alcoholic Solvents | Suitable for crystallization |
Experimental Protocols
Protocol 1: Purification of this compound via its Tribenzoate Derivative
This protocol is adapted from literature describing the purification of myo-inositol orthoesters.[1]
-
Benzoylation:
-
Dissolve the crude this compound in a suitable solvent such as pyridine.
-
Cool the solution in an ice bath.
-
Slowly add benzoyl chloride.
-
Allow the reaction to proceed to completion.
-
Work up the reaction mixture to isolate the crude tribenzoate derivative.
-
-
Crystallization of the Tribenzoate:
-
Dissolve the crude tribenzoate in a minimal amount of a hot solvent (e.g., ethanol (B145695) or ethyl acetate).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in a refrigerator or ice bath to maximize crystal yield.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
Deprotection:
-
Dissolve the purified tribenzoate in a suitable solvent.
-
Add isobutylamine and stir until the deprotection is complete (monitor by TLC).
-
Remove the solvent and purify the resulting pure this compound.
-
Visualizations
Signaling Pathway Context
This compound is a key synthetic intermediate for accessing various phosphorylated inositols, which are crucial second messengers in cellular signaling pathways. The orthoformate group acts as a protecting group for the 1, 3, and 5 hydroxyl groups of myo-inositol, allowing for selective modification of the remaining hydroxyls.
Caption: Synthetic pathway from myo-inositol to inositol phosphates.
Experimental Workflow: Purification via Derivatization
The following diagram illustrates the workflow for purifying this compound through its tribenzoate derivative.
Caption: Purification of this compound.
Logical Relationship: Troubleshooting Crystallization
This diagram outlines the decision-making process for troubleshooting common crystallization problems.
Caption: Decision tree for crystallization troubleshooting.
References
Technical Support Center: Scaling Up Myo-Inositol 1,3,5-Orthoformate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of myo-inositol 1,3,5-orthoformate.
Troubleshooting Guide
Issue 1: Low or Inconsistent Yields
Question: We are experiencing low and inconsistent yields when scaling up the synthesis of this compound from a lab-scale (grams) to a pilot-scale (kilograms) reaction. What are the potential causes and solutions?
Answer:
Low and inconsistent yields during scale-up are common and can be attributed to several factors that are less pronounced at a smaller scale. Here’s a breakdown of potential causes and troubleshooting strategies:
-
Inefficient Methanol (B129727) Removal: The formation of this compound is an equilibrium reaction. Methanol is a byproduct, and its efficient removal is crucial to drive the reaction to completion.
-
Solution: On a larger scale, simple distillation may not be sufficient. Consider using a rotary evaporator under reduced pressure during the reaction to continuously remove methanol.[1] For very large scales, a distillation column might be necessary.
-
-
Poor Mixing and Mass Transfer: Inadequate mixing in larger reactors can lead to localized "dead zones" with low concentrations of reactants or catalysts, and poor heat distribution.
-
Solution: Ensure the reactor is equipped with an appropriate overhead stirrer (e.g., anchor or turbine stirrer) that provides thorough mixing of the heterogeneous reaction mixture (solid myo-inositol in a solvent). The stirring speed should be optimized to ensure the solid remains suspended.
-
-
Temperature Gradients: Larger reaction volumes can lead to uneven heating, with some parts of the mixture being overheated while others remain too cool.[2] This can result in side reactions or incomplete conversion.
-
Solution: Use a reactor with a jacketed heating system and ensure good agitation to maintain a uniform temperature throughout the reaction mass. Monitor the internal temperature at different points if possible.
-
-
Insufficient Reagent Stoichiometry: While a small excess of orthoformate and catalyst might work on a small scale, larger scales often require a more significant excess to compensate for potential losses and ensure the reaction goes to completion.[1]
-
Solution: Experiment with increasing the molar ratio of trimethyl or triethyl orthoformate and the acid catalyst (e.g., p-toluenesulfonic acid).
-
| Parameter | Lab Scale (Grams) | Pilot Scale (Kilograms) | Troubleshooting Action |
| Methanol Removal | Simple distillation | Continuous distillation/Rotary evaporator under vacuum | Implement a more efficient and continuous method for byproduct removal. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer (optimized speed) | Ensure vigorous and uniform agitation to maintain a slurry. |
| Heating | Heating mantle | Jacketed reactor with temperature probes | Monitor and control temperature to avoid localized hot spots. |
| Reagent Ratio | e.g., 1.2 equivalents | e.g., 1.5 - 2.0 equivalents | Increase the excess of the orthoformate reagent and catalyst. |
Issue 2: Product Purity and Side Reactions
Question: Upon scaling up, we are observing an increase in impurities in our final product. What are the likely side reactions, and how can we minimize them?
Answer:
Increased impurities at a larger scale can stem from prolonged reaction times, localized overheating, and the inherent reactivity of the starting materials and product.
-
Incomplete Reaction: The most common "impurity" is unreacted myo-inositol.
-
Solution: As mentioned above, ensure efficient methanol removal, adequate mixing, and optimized reaction time and temperature.
-
-
Formation of Partially Formylated Species: Incomplete reaction can also lead to the formation of mono- or di-orthoformate species.
-
Solution: Drive the reaction to completion by optimizing conditions. These byproducts can often be separated during purification.
-
-
Hydrolysis of the Orthoformate: The orthoformate group is sensitive to acid and can hydrolyze back to the parent inositol (B14025) if exposed to acidic conditions in the presence of water.[1]
-
Solution: Ensure all reagents and solvents are anhydrous. After the reaction is complete, neutralize the acid catalyst with a base (e.g., triethylamine) before workup.
-
-
Acyl Migration: While less common with orthoformates compared to other orthoesters, there is a possibility of acyl migration under certain conditions, leading to isomeric impurities.[1]
-
Solution: Maintain careful control over reaction temperature and avoid prolonged exposure to acidic conditions.
-
| Side Product/Impurity | Cause | Prevention/Minimization Strategy |
| Unreacted myo-Inositol | Incomplete reaction | Optimize reaction time, temperature, and methanol removal. |
| Partially Formylated Inositols | Incomplete reaction | Drive reaction to completion. |
| myo-Inositol (from hydrolysis) | Acid-catalyzed hydrolysis | Use anhydrous conditions; neutralize acid catalyst post-reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and catalyst for scaling up this reaction?
A1: Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used solvents.[1] DMSO can be advantageous as it often allows for lower reaction temperatures.[1] For the catalyst, p-toluenesulfonic acid (PTSA) or camphorsulfonic acid (CSA) are effective choices.[1] The choice may depend on the specific downstream applications and purification strategy.
Q2: What is the best method for purifying this compound at a large scale?
A2: While column chromatography is feasible on a lab scale, it is often impractical and costly for large quantities. Crystallization is the preferred method for large-scale purification. The crude product can be crystallized from a suitable solvent system, such as chloroform/methanol.[1] In some cases, the product can be isolated as a more easily crystallizable derivative, such as a tribenzoate, and then deprotected.
Q3: How should I monitor the reaction progress on a large scale?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the consumption of the starting myo-inositol.[1] A solvent system like ethyl acetate (B1210297) can be used where the starting material has a low Rf value (e.g., 0.0) and the product has a higher Rf (e.g., 0.4).[1] For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) can be developed.
Q4: What are the stability and storage considerations for this compound?
A4: The orthoformate is sensitive to acid-catalyzed hydrolysis. It is stable when stored in a crystalline form or as a solution in common organic solvents. However, it can be unstable if stored as a gum or amorphous solid for extended periods, where cleavage of the orthoformate moiety can occur. It should be stored in a cool, dry place, away from acidic vapors.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general guideline and may require optimization for specific scales and equipment.
Materials:
-
myo-Inositol (oven-dried)
-
Trimethyl orthoformate or Triethyl orthoformate
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
p-Toluenesulfonic acid (PTSA) or Camphorsulfonic acid (CSA)
-
Triethylamine
-
Solvents for workup and purification (e.g., dichloromethane, chloroform, acetone, methanol)
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with an overhead stirrer, a condenser (with a setup for distillation), and a temperature probe, add oven-dried myo-inositol and anhydrous DMF (or DMSO).
-
Reagent Addition: Add the acid catalyst (e.g., PTSA, ~0.02 equivalents) followed by trimethyl orthoformate (e.g., 1.5 - 2.0 equivalents).
-
Reaction: Heat the mixture with vigorous stirring. The temperature will depend on the solvent and orthoformate used (e.g., 100-140 °C for DMF).[1] Continuously remove the methanol byproduct by distillation.
-
Monitoring: Monitor the reaction progress by TLC until the myo-inositol is consumed.
-
Quenching: Once the reaction is complete, cool the mixture and neutralize the acid catalyst with triethylamine.
-
Workup: The workup procedure can vary. One common method involves diluting the reaction mixture with a solvent like dichloromethane, washing with a sodium sulfite (B76179) solution, drying the organic layer, and evaporating the solvent in vacuo.[1]
-
Purification: The crude product can be purified by column chromatography (e.g., silica (B1680970) gel, chloroform/acetone gradient) or, preferably for larger scales, by crystallization (e.g., from chloroform/methanol).[1]
Visualizations
Signaling Pathway Involving Inositol Phosphates
Caption: Inositol phosphate (B84403) signaling pathway.
Experimental Workflow: Synthesis and Purification
Caption: Synthesis and purification workflow.
References
Validation & Comparative
A Comparative Guide to Inositol Protecting Groups: Myo-Inositol 1,3,5-Orthoformate in Focus
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of inositol (B14025) chemistry, the strategic use of protecting groups is paramount for the successful synthesis of complex signaling molecules and potential therapeutics. The polyol nature of myo-inositol, with its six hydroxyl groups of varying reactivity, presents a significant synthetic challenge. This guide provides a comprehensive comparison of commonly employed inositol protecting groups, with a special focus on the unique advantages of myo-inositol 1,3,5-orthoformate. We will delve into their performance, supported by experimental data, to aid researchers in selecting the optimal strategy for their synthetic endeavors.
Introduction to Inositol Protecting Groups
The regioselective protection and deprotection of myo-inositol's hydroxyl groups are critical steps in the synthesis of inositol phosphates, such as the vital second messenger phosphatidylinositol 4,5-bisphosphate (PIP2), and other inositol-containing compounds. The choice of protecting group influences the overall efficiency, yield, and stereochemical outcome of the synthesis. The most common protecting groups for inositols fall into three main categories: orthoesters, benzyl (B1604629) ethers, and acetals.
This compound: A Unique Protecting Group
The this compound stands out due to its ability to simultaneously protect the 1, 3, and 5-hydroxyl groups in a single step. This is a significant advantage over other methods that often require multiple steps and can lead to mixtures of partially protected isomers.[1] The rigid adamantane-like structure of the orthoformate locks the myo-inositol ring in a specific conformation, which can facilitate stereoselective reactions on the remaining free hydroxyl groups at the 2, 4, and 6-positions.
Performance Comparison of Inositol Protecting Groups
The selection of a protecting group strategy depends on several factors, including the desired regioselectivity, stability towards various reaction conditions, and the ease of introduction and removal. Below is a comparative overview of this compound, benzyl ethers, and acetals.
| Protecting Group | Introduction | Stability | Deprotection | Advantages | Disadvantages |
| This compound | One-step reaction with triethyl orthoformate and an acid catalyst.[2] | Stable to basic and neutral conditions. Labile to acidic conditions. | Mild acidic hydrolysis (e.g., aqueous trifluoroacetic acid).[2] | Protects three hydroxyl groups simultaneously, provides conformational rigidity, allows for regioselective reactions on other hydroxyls. | Sensitive to acid, may not be suitable for all synthetic routes. |
| Benzyl Ethers | Reaction with benzyl bromide and a base (e.g., NaH). | Stable to a wide range of acidic and basic conditions. | Catalytic hydrogenation (e.g., Pd/C, H₂). | High stability, allows for a broad range of subsequent reactions. | Harsh deprotection conditions may not be compatible with sensitive functional groups. Can be difficult to remove in the presence of other reducible groups. |
| Acetals (e.g., Cyclohexylidene) | Reaction with a ketone or an acetal (B89532) in the presence of an acid catalyst. | Stable to basic and neutral conditions. Labile to acidic conditions. | Acid-catalyzed hydrolysis. | Can protect vicinal diols, relatively easy to introduce and remove. | Can lead to mixtures of isomers, may not be suitable for protecting specific single hydroxyl groups. |
Experimental Data
The following tables summarize representative experimental data for the introduction and removal of these protecting groups, compiled from various literature sources.
Table 1: Introduction of Protecting Groups
| Protecting Group | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| This compound | myo-Inositol | Triethyl orthoformate, p-toluenesulfonic acid, DMF, reflux | This compound | ~90% | [2] |
| Benzyl Ether | 1,2:5,6-Di-O-cyclohexylidene-myo-inositol | NaH, Benzyl Bromide, THF, 0°C to rt, 12-24h | 4-O-Benzyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol | Not specified | [3] |
| Cyclohexylidene Acetal | myo-Inositol | Cyclohexanone, p-toluenesulfonic acid, benzene (B151609), reflux | 1,2:5,6-Di-O-cyclohexylidene-myo-inositol | Not specified | [3] |
Table 2: Deprotection of Protecting Groups
| Protecting Group | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| This compound | 2-O-Benzoyl-4,6-di-O-benzyl-myo-inositol 1,3,5-orthoformate | Aqueous trifluoroacetic acid | 4,6-di-O-benzyl-myo-inositol | High | [2] |
| Benzyl Ether | Fully benzylated inositol | Pd/C, H₂ | myo-Inositol | Quantitative | [4] |
| Cyclohexylidene Acetal | 1,2:5,6-Di-O-cyclohexylidene-myo-inositol | Acetic acid/water | myo-Inositol | Not specified |
Experimental Protocols
Synthesis of this compound
-
Materials: myo-Inositol, triethyl orthoformate, p-toluenesulfonic acid, dimethylformamide (DMF).
-
Procedure: A mixture of myo-inositol, a catalytic amount of p-toluenesulfonic acid, and an excess of triethyl orthoformate in DMF is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated and purified.[2]
Deprotection of this compound
-
Materials: this compound derivative, aqueous trifluoroacetic acid (TFA).
-
Procedure: The orthoformate-protected inositol derivative is dissolved in a suitable solvent and treated with aqueous TFA. The reaction is typically rapid and can be monitored by TLC. After completion, the acid is neutralized, and the deprotected inositol derivative is isolated.[2]
Benzylation of myo-Inositol
-
Materials: A partially protected myo-inositol derivative (e.g., 1,2:5,6-di-O-cyclohexylidene-myo-inositol), sodium hydride (NaH), benzyl bromide (BnBr), anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure: The protected myo-inositol is dissolved in anhydrous THF and cooled to 0°C. NaH is added portion-wise, followed by the dropwise addition of benzyl bromide. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC. The reaction is then quenched, and the product is extracted and purified.[3]
Deprotection of Benzyl Ethers
-
Materials: Benzyl-protected inositol derivative, palladium on carbon (Pd/C), hydrogen gas (H₂), solvent (e.g., ethanol (B145695) or methanol).
-
Procedure: The benzylated inositol is dissolved in a suitable solvent, and a catalytic amount of Pd/C is added. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stirred until the reaction is complete (monitored by TLC). The catalyst is then filtered off, and the solvent is evaporated to yield the deprotected inositol.[4]
Formation of Cyclohexylidene Acetal
-
Materials: myo-Inositol, cyclohexanone, p-toluenesulfonic acid, benzene.
-
Procedure: A mixture of myo-inositol, cyclohexanone, and a catalytic amount of p-toluenesulfonic acid in benzene is heated at reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by TLC. Upon completion, the reaction is cooled, neutralized, and the product is isolated and purified.
Deprotection of Cyclohexylidene Acetal
-
Materials: Cyclohexylidene-protected inositol derivative, acetic acid, water.
-
Procedure: The acetal-protected inositol is dissolved in a mixture of acetic acid and water and heated to effect hydrolysis. The progress of the deprotection is monitored by TLC. Once complete, the solvents are removed under reduced pressure to yield the deprotected inositol.
Visualizations
Caption: Comparative workflow of different inositol protecting group strategies.
Caption: The Inositol Phosphate Signaling Pathway and the role of synthetic precursors.
Conclusion
The choice of a protecting group strategy in myo-inositol chemistry is a critical decision that can significantly impact the success of a synthetic route. This compound offers a distinct advantage by protecting three hydroxyl groups in a single step, providing a conformationally rigid intermediate that is amenable to regioselective modifications. While benzyl ethers provide robust protection and acetals are useful for protecting vicinal diols, the orthoformate strategy can offer a more streamlined approach for the synthesis of certain complex inositol derivatives. By understanding the comparative performance and the specific experimental conditions associated with each protecting group, researchers can make informed decisions to efficiently achieve their synthetic targets in the challenging and rewarding field of inositol chemistry.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Convenient synthesis of 4,6-di-O-benzyl-myo-inositol and myo-inositol 1,3,5-orthoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Modulating Phosphoinositide Synthesis: The Role of Myo-Inositol 1,3,5-Orthoformate and Alternative Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to modulate and study phosphoinositide (PI) synthesis, a critical signaling pathway in cellular function. We will objectively evaluate the role of myo-Inositol 1,3,5-orthoformate, contrasting its utility as a synthetic tool with direct biological precursors and other pharmacological and genetic strategies. This analysis is supported by experimental data and detailed protocols to aid in the design and execution of research in this field.
Introduction to Phosphoinositide Signaling
Phosphoinositides are a class of phospholipids (B1166683) that are minor in terms of their abundance in cellular membranes but play a crucial role in a wide array of cellular processes, including signal transduction, cell growth, differentiation, and membrane trafficking.[1][2] The phosphorylation of the inositol (B14025) head group of phosphatidylinositol (PI) at various positions creates a diverse set of signaling molecules that recruit and activate a multitude of downstream effectors. Given their central role in cell physiology, the ability to precisely modulate and measure the levels of different phosphoinositides is essential for both basic research and the development of novel therapeutics.
Section 1: this compound - A Tool for Chemical Synthesis
This compound is a derivative of myo-inositol where the hydroxyl groups at positions 1, 3, and 5 are protected by an orthoformate group. This compound is primarily utilized as a key intermediate in the chemical synthesis of various inositol derivatives, including specific inositol phosphates and other stereoisomers like scyllo-inositol.[3]
Role as a Protecting Group: The orthoformate group serves as a stable protecting group, allowing for chemical modifications to be made to the unprotected hydroxyl groups at positions 2, 4, and 6 of the myo-inositol ring.[1] This regioselective protection is crucial for the synthesis of complex, biologically active inositol phosphates, such as myo-inositol 1,4,5-trisphosphate (IP3), a key second messenger.[3][4]
Lack of Direct Biological Efficacy: There is currently no evidence to suggest that this compound can be taken up by cells and utilized as a direct precursor for phosphoinositide synthesis. The orthoformate group is chemically stable at physiological pH (around 7.4) and requires specific acidic or alkaline conditions for its removal, which are not present in the cellular environment.[5] Studies on the hydrolysis of orthoformates indicate that they are most labile below pH 5 and above pH 10, with significant stability in the neutral pH range.[5][6] Therefore, its utility in the context of phosphoinositide research is confined to the laboratory synthesis of specific molecular probes and standards.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regulations of myo-inositol homeostasis: Mechanisms, implications, and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yb(OTf)3-Catalyzed Desymmetrization of this compound and Its Application in the Synthesis of Chiral Inositol Phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-Yielding Synthesis of Methyl Orthoformate-Protected Hydroxytyrosol and Its Use in Preparation of Hydroxytyrosyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Myo-Inositol Derivatives in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities, signaling pathways, and therapeutic potential of key myo-inositol derivatives. It aims to serve as an objective resource, supported by experimental data, to inform research and development in metabolic, reproductive, and neurological health.
Introduction to Inositols
Inositols are a group of nine stereoisomers of cyclohexane-1,2,3,4,5,6-hexol, a six-carbon sugar alcohol.[1][2] Among these, myo-inositol (MI) is the most abundant and biologically significant isomer in nature, serving as a fundamental component of cell membranes and a precursor to numerous signaling molecules.[3][4] Its derivatives, notably D-chiro-inositol (DCI), scyllo-inositol, and inositol (B14025) pyrophosphates, play distinct and critical roles in a variety of cellular processes, from insulin (B600854) signal transduction to neuronal function.[1][5] This guide focuses on a comparative analysis of these key derivatives to elucidate their unique functions and therapeutic implications.
Biosynthesis and Interconversion of Inositol Isomers
The primary route for de novo MI synthesis in mammals is the cyclization of D-glucose-6-phosphate to myo-inositol-3-phosphate, which is then dephosphorylated to free myo-inositol.[2][6] MI serves as the central precursor for other biologically important isomers through the action of specific epimerase enzymes. The conversion of MI to DCI is notably insulin-dependent, a critical point in understanding insulin resistance pathologies.[7][8]
Comparative Biological Activities
While structurally similar, myo-inositol derivatives exhibit highly specific and sometimes opposing biological functions. The most studied comparison is between MI and DCI, particularly in the contexts of insulin signaling and ovarian physiology.
Myo-inositol (MI) vs. D-chiro-inositol (DCI)
MI and DCI are the two most prevalent inositol isomers in the human body and are crucial mediators of insulin signaling.[2] They are not interchangeable; each tissue maintains a specific MI/DCI ratio critical for its proper function.[9] For instance, the plasma ratio is typically 40:1, whereas in ovarian follicular fluid, it is 100:1.[10] Disruptions in this ratio are linked to metabolic disorders like Polycystic Ovary Syndrome (PCOS) and insulin resistance.[7][10]
Both MI and DCI are components of inositol phosphoglycans (IPGs), which act as second messengers in the insulin signaling cascade.[11] However, they mediate distinct downstream pathways. MI is primarily involved in facilitating glucose uptake by promoting the translocation of GLUT4 transporters to the cell membrane, while DCI's main role is to activate enzymes involved in glycogen (B147801) synthesis and storage, such as pyruvate (B1213749) dehydrogenase.[11][12][13]
In the ovary, MI and DCI have distinct and opposing effects, which is particularly relevant in PCOS. MI improves oocyte quality and enhances the signaling of Follicle-Stimulating Hormone (FSH) by increasing the expression of the FSH receptor and aromatase, the enzyme that converts androgens to estrogens.[4][13] Conversely, DCI, particularly at high concentrations, enhances insulin-stimulated androgen production in ovarian theca cells and may down-regulate aromatase expression.[4][13] An excess of DCI relative to MI in the ovary can therefore exacerbate the hyperandrogenism seen in PCOS.[10]
Scyllo-Inositol and Neuroprotection
Scyllo-inositol, another stereoisomer of MI, has garnered significant attention for its potential therapeutic role in neurodegenerative diseases, particularly Alzheimer's disease (AD).[2][14] Its primary mechanism involves the inhibition of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of AD.[15][16] Preclinical studies have shown that scyllo-inositol can stabilize non-toxic conformations of Aβ, prevent the formation of fibrillar plaques, and reduce cerebral Aβ pathology, leading to improved cognitive function in animal models.[15][17]
Inositol Pyrophosphates (PP-InsPs)
Inositol pyrophosphates, such as InsP7 and InsP8, are highly phosphorylated derivatives of myo-inositol that function as high-energy intracellular signaling molecules.[5] They are involved in regulating a wide array of cellular processes, including phosphate (B84403) homeostasis, bioenergetic metabolism, and signal transduction.[5][18] These molecules are synthesized by specific kinases (e.g., IP6Ks) and are characterized by their rapid metabolic turnover, which allows them to act as dynamic sensors of the cell's energetic state.[5][19]
Quantitative Data Comparison
Clinical studies, particularly in the context of PCOS, provide quantitative data comparing the efficacy of MI, DCI, and their combination. Supplementation with MI, alone or in combination with DCI, has been shown to improve both metabolic and reproductive parameters.
Table 1: Comparative Efficacy of Inositol Isomers in PCOS Treatment
| Parameter | Myo-inositol (MI) | D-chiro-inositol (DCI) | MI + DCI (40:1 Ratio) | Reference |
|---|---|---|---|---|
| Insulin Sensitivity (HOMA-IR) | Significant Decrease | Significant Decrease, but may be less pronounced than MI | Synergistic Improvement | [7][13][20] |
| Ovulation Rate | Significant Improvement | Improvement, but high doses may be detrimental to oocyte quality | Significant Improvement | [10][20] |
| Total Testosterone | Reduction | Significant Reduction | Significant Reduction | [10][20] |
| Fasting Glucose & Insulin | Significant Reduction | Significant Reduction | Significant Reduction | [7][21] |
| Body Mass Index (BMI) | Reduction, especially with diet | Reduction | Accelerated reduction compared to diet alone |[22] |
Note: Efficacy can vary based on dosage, treatment duration, and patient population. High doses of DCI alone have been associated with negative effects on ovarian function.[10] A combination therapy that respects the physiological plasma ratio of 40:1 (MI:DCI) often appears to be the most promising strategy for PCOS, addressing both metabolic and hyperandrogenic aspects.[10][13]
Key Experimental Protocols
The analysis and quantification of inositol derivatives in biological samples are crucial for research. Methodologies often involve extraction, separation, and detection steps.
General Protocol for Quantification of Inositol Phosphates
This protocol outlines a generalized workflow for the extraction and analysis of water-soluble inositol phosphates from cell or tissue samples, based on common laboratory techniques.
Methodology:
-
Sample Lysis & Extraction: Homogenize cells or tissues in an acidic solution (e.g., perchloric acid) to precipitate proteins and lipids while solubilizing inositol phosphates.[23]
-
Purification:
-
Anion-Exchange Chromatography: Use a resin (e.g., Dowex) to separate inositol phosphates based on their charge. Elute fractions with an increasing salt gradient (e.g., ammonium (B1175870) sulfate).[24]
-
Titanium Dioxide (TiO₂) Affinity: Utilize TiO₂ beads, which selectively bind phosphorylated molecules. Inositol phosphates are bound under acidic conditions and eluted at a basic pH.[23]
-
-
Quantification:
-
High-Performance Liquid Chromatography (HPLC): Separate the purified inositol phosphate species for individual quantification. Detection can be achieved using metabolic labeling with [³H]-inositol followed by an in-line β-detector or non-radioactive methods like metal-dye detection.[25]
-
Polyacrylamide Gel Electrophoresis (PAGE): Resolve highly phosphorylated species (InsP6, InsP7, InsP8) on high-percentage gels and visualize with stains like toluidine blue or DAPI.[23]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For total mass quantification, fractions can be dephosphorylated to myo-inositol, derivatized, and analyzed by GC-MS using a stable isotope-labeled internal standard.[24]
-
Conclusion
Myo-inositol and its derivatives are a diverse class of molecules with highly specific roles in cellular physiology. The comparative analysis reveals:
-
MI and DCI have distinct, tissue-specific functions in insulin signaling and steroidogenesis. While both are crucial, maintaining their physiological ratio is paramount for metabolic and reproductive health. Combination therapies for PCOS that leverage their unique benefits appear most effective.[13]
-
Scyllo-inositol presents a promising therapeutic avenue for neurodegenerative diseases by directly targeting the pathological aggregation of Aβ proteins.[16]
-
Inositol pyrophosphates act as critical energy sensors, linking cellular metabolic status to downstream signaling pathways.[5]
Understanding the unique biological activities of each myo-inositol derivative is essential for the development of targeted and effective therapeutic strategies for a range of human diseases.
References
- 1. The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Chemical and Biological Insights of Inositol Derivatives in Mediterranean Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myo-Inositol and D-Chiro-Inositol as Modulators of Ovary Steroidogenesis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and Functions of Inositol Pyrophosphates: Insights Gained from the Application of Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Myo-Inositol and Its Derivatives: Their Roles in the Challenges of Infertility [mdpi.com]
- 8. Investigating the Role of Inositol: Myo-inositol and D-Chiro-inositol in Diabetes: A Review [arccjournals.com]
- 9. The Effectiveness of Myo-Inositol and D-Chiro Inositol Treatment in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Inositols in Insulin Signaling and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inositol, Myo-Inositol & D-Chiro-Inositol: What's the Difference? | Fertility Family [fertilityfamily.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. The Biomedical Uses of Inositols: A Nutraceutical Approach to Metabolic Dysfunction in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. austinpublishinggroup.com [austinpublishinggroup.com]
- 17. Properties of scyllo-inositol as a therapeutic treatment of AD-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Inositol Pyrophosphates: Signaling Molecules with Pleiotropic Actions in Mammals [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Unexpected effects of treating insulin-resistant obese women with high-dose D-chiro-inositol: opening Pandora’s box [frontiersin.org]
- 22. karger.com [karger.com]
- 23. royalsocietypublishing.org [royalsocietypublishing.org]
- 24. A sensitive method for the quantification of the mass of inositol phosphates using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of myo-Inositol 1,3,5-Orthoformate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural validation of myo-inositol 1,3,5-orthoformate and its derivatives. It includes supporting experimental data, detailed protocols, and visual workflows to aid in the selection of appropriate validation methods. The this compound core is a key intermediate in the synthesis of various biologically significant molecules, including inositol (B14025) phosphates, and its structural integrity is paramount for successful downstream applications.
Comparison of Structural Validation Techniques
The structural elucidation of this compound derivatives relies on a combination of spectroscopic and spectrometric techniques. This section compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed information on the chemical environment of each proton and carbon, including connectivity and stereochemistry. | Non-destructive, provides detailed structural information in solution, crucial for confirming regiochemistry of substitutions. | Can be complex to interpret for multifunctional molecules, requires pure samples. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns offer clues about the structure. | High sensitivity, requires very small sample amounts, can be coupled with chromatographic techniques (GC-MS, LC-MS) for mixture analysis. | Does not provide stereochemical information, fragmentation can be complex and may not always be diagnostic. |
| X-ray Crystallography | Unambiguous determination of the three-dimensional structure in the solid state, including absolute configuration. | Provides the most definitive structural proof. | Requires a single, high-quality crystal, which can be challenging to obtain. The solid-state conformation may differ from the solution conformation. |
Experimental Data
Nuclear Magnetic Resonance (NMR) Data
The following table summarizes the ¹H NMR chemical shifts for this compound and several of its benzoyl derivatives. These derivatives are common intermediates in the synthesis of more complex inositol-containing molecules. The data highlights how the chemical shifts of the inositol ring protons are affected by the position of the benzoyl group(s).
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives in CD₃OD [1]
| Compound | H-1, H-3, H-5 | H-2 | H-4, H-6 | Orthoformate-H | Benzoyl-H |
| This compound | 4.35-4.33 (m) | 5.58-5.57 (m) | 4.52-4.49 (m) | 5.52 (d, J=1.4 Hz) | - |
| 2-O-Benzoyl-myo-inositol 1,3,5-Orthoformate | 4.35-4.33 (m) | 5.58-5.57 (m) | 4.52-4.49 (m) | 5.52 (d, J=1.4 Hz) | 8.12 (dd), 7.65-7.61 (m), 7.52-7.47 (m) |
| 4(6)-O-Benzoyl-myo-inositol 1,3,5-Orthoformate | - | - | - | - | - |
| 2,4(6)-Di-O-benzoyl-myo-inositol 1,3,5-Orthoformate | - | - | - | - | - |
Note: Complete data for all derivatives was not available in a single source. The presence of benzoyl groups generally leads to a downfield shift of the signals for the protons on the adjacent carbons.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of synthesized derivatives. The table below shows the calculated and found masses for sodiated adducts of benzoylated this compound derivatives.
Table 2: High-Resolution Mass Spectrometry Data for Benzoylated this compound Derivatives [1]
| Compound | Formula | Calculated Mass [M+Na]⁺ | Found Mass [M+Na]⁺ |
| 2-O-Benzoyl-myo-inositol 1,3,5-Orthoformate | C₁₄H₁₄O₇Na | 317.0637 | 317.0642 |
| 2,4(6)-Di-O-benzoyl-myo-inositol 1,3,5-Orthoformate | C₂₁H₁₈O₈Na | 421.0899 | 421.0894 |
For underivatized myo-inositol, GC-MS analysis is a common technique for quantification, although it requires derivatization to increase volatility. A common derivatization is trimethylsilylation.
Table 3: Characteristic Ions in GC-MS for Trimethylsilylated myo-Inositol [2]
| Ion (m/z) | Description |
| 305 | Fragment of native (H₆) myo-inositol-6TMS |
| 318 | Fragment of native (H₆) myo-inositol-6TMS |
| 307 | Fragment of internal standard (D₆) myo-inositol-6TMS |
| 321 | Fragment of internal standard (D₆) myo-inositol-6TMS |
Experimental Protocols
General Procedure for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified myo-inositol orthoformate derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of approximately 0-10 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the coupling constants (J-values) to deduce the spatial relationships between neighboring protons.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of approximately 0-200 ppm.
-
Use a proton-decoupled pulse sequence to obtain singlets for each carbon.
-
A larger number of scans is typically required compared to ¹H NMR.
-
-
2D NMR (COSY, HSQC): For complex derivatives, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish H-H and C-H correlations, respectively, aiding in the unambiguous assignment of all signals.
General Procedure for GC-MS Analysis of myo-Inositol
This protocol is for the analysis of the parent myo-inositol and requires a derivatization step.
-
Sample Preparation and Derivatization:
-
To a dried sample containing myo-inositol, add a derivatization reagent such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.
-
Heat the mixture at 70-80°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ether derivatives.
-
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at an initial temperature (e.g., 150°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 650.
-
Source Temperature: 230°C.
-
-
Data Analysis: Identify the peak corresponding to the myo-inositol-6TMS derivative by its retention time and mass spectrum. The fragmentation pattern can be compared to library spectra for confirmation.
Visualizations
Experimental Workflow for Structure Validation
Caption: Workflow for the synthesis, purification, and structural validation of myo-inositol derivatives.
Comparison of Protecting Group Strategies for myo-Inositol
The orthoformate group is a valuable tool for protecting the 1,3, and 5 hydroxyl groups of myo-inositol in a single step. This provides a significant advantage over other protecting group strategies that may require multiple steps or result in mixtures of products.
Caption: Comparison of orthoformate versus ketal protection strategies for myo-inositol.
References
A Comparative Guide to the Biological Effects of Myo-Inositol and Metformin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of myo-inositol and metformin (B114582), two insulin-sensitizing agents. The information presented is collated from various clinical trials and systematic reviews, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways.
I. Quantitative Comparison of Clinical Outcomes
The following tables summarize the quantitative data from comparative studies on myo-inositol and metformin, primarily in the context of Polycystic Ovary Syndrome (PCOS), a condition characterized by insulin (B600854) resistance.
Table 1: Metabolic Profile Comparison
| Parameter | Myo-Inositol Effect | Metformin Effect | Key Findings from Comparative Studies | Citations |
| Fasting Insulin (µIU/mL) | Significant decrease. | Significant decrease. | Myo-inositol supplementation significantly reduced serum insulin levels compared to metformin in some studies. In a meta-analysis, no statistical difference was found between the two. | [1][2][3] |
| HOMA-IR | Significant decrease. | Significant decrease. | Myo-inositol intake significantly reduced HOMA-IR compared with metformin in one trial. However, a larger meta-analysis found no significant difference between the two treatments. | [1][2][3] |
| Fasting Blood Glucose (mg/dL) | Significant reduction. | Significant reduction. | Myo-inositol showed a more significant reduction in fasting plasma glucose in some studies. Other studies reported positive effects on fasting blood glucose with metformin. | [1][3] |
| Triglycerides (mg/dL) | Significant reduction. | Reduction observed. | Myo-inositol demonstrated a more significant reduction in serum triglycerides compared to metformin. | [1] |
| VLDL-Cholesterol (mg/dL) | Significant reduction. | Reduction observed. | Myo-inositol led to a more significant decrease in VLDL-cholesterol levels. | [1] |
| Weight/BMI ( kg/m ²) | Reduction observed. | Significant reduction. | Metformin was associated with a more significant decrease in weight and BMI in some studies. | [3] |
Table 2: Hormonal Profile Comparison
| Parameter | Myo-Inositol Effect | Metformin Effect | Key Findings from Comparative Studies | Citations |
| Total Testosterone (B1683101) (nmol/L) | Significant decrease. | Significant decrease. | Myo-inositol intake significantly decreased serum total testosterone compared with metformin in one study. Another meta-analysis found no significant difference. | [3][4] |
| Luteinizing Hormone (LH) (mIU/mL) | Decrease observed. | Significant decrease. | Metformin was found to be significantly more effective in reducing LH levels in a meta-analysis. | [5] |
| LH/FSH Ratio | Decrease observed. | Significant decrease. | The LH/FSH ratio was significantly lower in the metformin group compared to the myo-inositol group. | [5] |
| Sex Hormone-Binding Globulin (SHBG) (nmol/L) | Increase observed. | Increase observed. | No significant difference was found between the two treatments in a systematic review. | [5] |
| Menstrual Cycle Regularity | Significant improvement. | Significant improvement. | Myo-inositol helped in the resumption of spontaneous menstrual cycles in a higher percentage of women in one study. Both are considered effective in improving menstrual regularity. | [3][6] |
II. Signaling Pathways and Mechanisms of Action
Myo-inositol and metformin both improve insulin sensitivity, but they achieve this through distinct molecular mechanisms.
Myo-inositol primarily acts as a second messenger in the insulin signaling pathway.[7] It is a precursor to inositol (B14025) phosphoglycans (IPGs), which are released upon insulin binding to its receptor.[8][9] These IPGs then activate key enzymes involved in glucose metabolism, such as pyruvate (B1213749) dehydrogenase, and facilitate the translocation of GLUT4 glucose transporters to the cell membrane, thereby increasing glucose uptake.[8][10][11]
Metformin , on the other hand, has a more complex mechanism of action that includes both AMP-activated protein kinase (AMPK)-dependent and -independent pathways.[12][13] The primary effect of metformin is the inhibition of mitochondrial respiratory chain complex I, which leads to a decrease in cellular ATP levels and a corresponding increase in the AMP/ATP ratio.[12] This activates AMPK, a key energy sensor of the cell. Activated AMPK then phosphorylates various downstream targets to inhibit anabolic processes like gluconeogenesis in the liver and promote catabolic processes like glucose uptake in muscles.[14] Metformin can also inhibit mTORC1 signaling and induce cell-cycle arrest through AMPK-independent mechanisms involving REDD1.[12][15]
III. Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparative studies.
A. Assessment of Insulin Resistance: Homeostatic Model Assessment of Insulin Resistance (HOMA-IR)
Objective: To quantify insulin resistance from fasting plasma glucose and insulin levels.
Protocol:
-
Patient Preparation: Patients are required to fast for 8-12 hours overnight (water is permitted).[16]
-
Sample Collection: A venous blood sample is drawn into a tube containing an appropriate anticoagulant (e.g., EDTA or heparin).[17]
-
Sample Processing: The blood sample is centrifuged to separate the plasma. The plasma is then analyzed for glucose and insulin concentrations.
-
Glucose Measurement: Fasting plasma glucose is typically measured using an automated enzymatic assay (e.g., glucose oxidase or hexokinase method).[18]
-
Insulin Measurement: Fasting plasma insulin is measured using an immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Calculation: The HOMA-IR index is calculated using the following formula: HOMA-IR = (Fasting Insulin (µU/mL) x Fasting Glucose (mg/dL)) / 405 (Note: A conversion factor of 22.5 is used if glucose is in mmol/L)
B. Hormonal Assays: Testosterone and Luteinizing Hormone (LH) Measurement
Objective: To quantify serum levels of testosterone and LH.
Protocol (General ELISA Principle):
-
Sample Preparation: Serum is separated from whole blood by centrifugation.
-
Assay Principle: A competitive or sandwich ELISA is typically used.
-
Competitive ELISA (e.g., for Testosterone): Testosterone in the sample competes with a known amount of enzyme-labeled testosterone for binding to a limited number of antibodies coated on a microplate. The amount of enzyme activity is inversely proportional to the concentration of testosterone in the sample.
-
Sandwich ELISA (e.g., for LH): LH in the sample binds to a capture antibody coated on the microplate. A second, enzyme-labeled detection antibody then binds to a different epitope on the LH molecule, forming a "sandwich." The amount of enzyme activity is directly proportional to the concentration of LH in the sample.
-
-
Procedure: a. Standards, controls, and patient samples are added to the wells of the microplate. b. For competitive ELISA, the enzyme-labeled antigen is also added. For sandwich ELISA, the sample is incubated first, followed by the addition of the enzyme-labeled detection antibody. c. The plate is incubated to allow for antigen-antibody binding. d. The wells are washed to remove any unbound components. e. A substrate solution is added, which reacts with the enzyme to produce a color change. f. A stop solution is added to terminate the reaction.
-
Data Analysis: The absorbance of each well is read using a microplate reader. A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of the hormone in the patient samples is then determined by interpolating their absorbance values on the standard curve.
IV. Conclusion
Both myo-inositol and metformin are effective in improving insulin sensitivity and have shown beneficial effects on the metabolic and hormonal profiles of individuals with insulin resistance. Myo-inositol appears to have a more favorable side-effect profile, particularly concerning gastrointestinal issues, which are common with metformin. The choice between these two agents may depend on the specific clinical context, patient tolerance, and the primary therapeutic goal. Further research is needed to fully elucidate the long-term comparative efficacy and safety of myo-inositol and metformin in various patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. The Comparative Effects of Myo-Inositol and Metformin Therapy on the Clinical and Biochemical Parameters of Women of Normal Weight Suffering from Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of myo-inositol and metformin on clinical, metabolic and genetic parameters in polycystic ovary syndrome: A randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. ijrcog.org [ijrcog.org]
- 7. What is the mechanism of Inositol? [synapse.patsnap.com]
- 8. Inositols in Insulin Signaling and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myo-inositol for insulin resistance, metabolic syndrome, polycystic ovary syndrome and gestational diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Metformin, Independent of AMPK, Inhibits mTORC1 In a Rag GTPase-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An energetic tale of AMPK-independent effects of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Blood Glucose - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Blood Glucose Test: MedlinePlus Medical Test [medlineplus.gov]
- 18. phenxtoolkit.org [phenxtoolkit.org]
A Comparative Guide to the Synthetic Routes of Chiral Inositols
For Researchers, Scientists, and Drug Development Professionals
Chiral inositols and their phosphorylated derivatives are pivotal signaling molecules in a myriad of cellular processes, making them crucial targets in drug discovery and development. The stereospecific synthesis of these complex cyclitols presents a significant challenge to organic chemists. This guide provides an objective comparison of prominent synthetic strategies to access chiral inositols, supported by experimental data and detailed methodologies.
Comparison of Key Synthetic Routes
The synthesis of chiral inositols can be broadly categorized into three main approaches: chemoenzymatic desymmetrization of prochiral starting materials, synthesis from chiral natural products, and catalytic asymmetric synthesis from achiral precursors. Each strategy offers distinct advantages and disadvantages in terms of efficiency, scalability, and access to specific stereoisomers.
| Synthetic Route | Starting Material | Key Transformation | Typical Yield (%) | Enantiomeric Excess (ee %) | Number of Steps | Key Advantages | Key Disadvantages |
| Chemoenzymatic Desymmetrization | myo-Inositol derivatives | Lipase-catalyzed acylation | >95 (for acylation step) | >98 | Variable | High enantioselectivity, mild reaction conditions. | Substrate-dependent, potential for difficult separation of products. |
| Synthesis from Natural Products | L-Quebrachitol | Demethylation and protecting group manipulation | ~80 (for demethylation) | >99 (starting material is enantiopure) | Variable | Access to specific enantiomers, readily available starting material. | Limited to the stereochemistry of the natural product, may require extensive protecting group chemistry. |
| Catalytic Asymmetric Acylation | myo-Inositol derivatives | Chiral catalyst-mediated acylation | 80-99 | 90-99 | Variable | Catalytic use of chiral source, high enantioselectivity. | Catalyst development can be complex, may require optimization for different substrates. |
Featured Synthetic Routes and Experimental Protocols
Chemoenzymatic Desymmetrization of myo-Inositol
This approach leverages the high selectivity of enzymes, typically lipases, to differentiate between enantiotopic hydroxyl groups in a prochiral myo-inositol derivative. This method is highly effective for producing enantiopure building blocks for the synthesis of complex inositol (B14025) phosphates.
Synthesis of D-2,3-O-Cyclohexylidene-myo-inositol
A prominent example is the lipase-catalyzed esterification of racemic 2,3-O-cyclohexylidene-myo-inositol.[1] The enzyme selectively acylates the L-enantiomer, leaving the desired D-enantiomer unreacted and optically pure.
Experimental Protocol:
-
To a solution of racemic 2,3-O-cyclohexylidene-myo-inositol (DL-1) in 1,4-dioxane, add a lipase (B570770) from Pseudomonas sp.
-
Add an acyl donor (e.g., vinyl acetate) and stir the mixture at a controlled temperature.
-
Monitor the reaction progress by TLC or HPLC until approximately 50% conversion is reached.
-
Filter off the enzyme and concentrate the filtrate under reduced pressure.
-
Separate the resulting L-1-O-acetyl-2,3-O-cyclohexylidene-myo-inositol (L-2) and the unreacted D-2,3-O-cyclohexylidene-myo-inositol (D-1) by column chromatography.
This method provides optically pure D-1, a versatile precursor for the synthesis of D-myo-inositol 1,4,5-trisphosphate.[1]
Synthesis from the Natural Product L-Quebrachitol
L-Quebrachitol, a naturally occurring methyl ether of L-chiro-inositol, serves as an excellent and inexpensive starting material for the synthesis of L-chiro-inositol and its derivatives.
Synthesis of L-chiro-Inositol 2,3,5-Trisphosphate
This synthesis involves the demethylation of L-quebrachitol followed by regioselective protection and phosphorylation to yield the target molecule.[2]
Experimental Protocol:
-
Demethylation of L-Quebrachitol: Treat L-quebrachitol with a demethylating agent such as boron tribromide in a suitable solvent (e.g., dichloromethane) at low temperature.
-
Regioselective Protection: The resulting L-chiro-inositol is then regioselectively protected to expose the desired hydroxyl groups for phosphorylation. This can be achieved in one step using appropriate protecting group strategies.
-
Phosphorylation: The free hydroxyl groups are phosphorylated using a suitable phosphitylating agent followed by oxidation.
-
Deprotection: Finally, removal of all protecting groups yields the target L-chiro-inositol 2,3,5-trisphosphate.
This route provides a concise synthesis of a potent inhibitor of inositol 1,4,5-trisphosphate 5-phosphatase and 3-kinase.[2]
Signaling Pathways and Experimental Workflows
Chiral inositols, particularly in their phosphorylated forms, are central to cellular signaling. The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical cascade that regulates cell growth, proliferation, and survival.
Caption: Inositol Phosphate Signaling Pathway.
The synthesis of these vital signaling molecules often involves a multi-step process, as illustrated in the general workflow below.
Caption: General Synthetic Workflow for Chiral Inositols.
References
- 1. A chemoenzymatic synthesis of D-myo-inositol 1,4,5-trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis from L-quebrachitol of the D-myo-inositol 1,4,5-trisphosphate analogue, L-chiro-inositol 2,3,5-trisphosphate, a potent inositol 1,4,5-trisphosphate 5-phosphatase and 3-kinase inhibitor - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Assessing the Purity of Synthesized myo-Inositol 1,3,5-orthoformate: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is a critical step in the development of novel therapeutics. myo-Inositol 1,3,5-orthoformate is a key building block in the synthesis of various inositol (B14025) phosphates, which are vital second messengers in cellular signaling. This guide provides a comparative overview of analytical methods for assessing the purity of synthesized this compound, complete with experimental protocols and data presentation to aid in the selection of the most appropriate techniques.
Introduction to this compound
This compound is a protected derivative of myo-inositol, a carbocyclic sugar that is a fundamental component of eukaryotic cell membranes. The orthoformate group protects the 1, 3, and 5 hydroxyl groups, allowing for selective modification of the remaining hydroxyls at the 2, 4, and 6 positions. This regioselectivity is crucial for the synthesis of specific inositol phosphate (B84403) isomers, such as the biologically crucial second messenger, myo-inositol 1,4,5-trisphosphate (IP3). The purity of the initial orthoformate is paramount, as impurities can lead to the formation of incorrect isomers and complicate downstream purification processes.
Comparative Analysis of Purity Assessment Methods
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. The choice of method depends on the available equipment, the required level of accuracy, and the nature of the expected impurities.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Purity Range |
| ¹H NMR Spectroscopy | Measures the nuclear magnetic resonance of hydrogen atoms, providing structural information and quantitative analysis against a certified internal standard (qNMR). | Provides detailed structural confirmation. qNMR offers high accuracy and precision without the need for an identical reference standard for the analyte. Can identify and quantify impurities with distinct proton signals. | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate analysis in complex mixtures. Requires a high-field NMR spectrometer for optimal resolution. | >95% |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. Detection is often by UV-Vis or Mass Spectrometry. | High sensitivity and resolving power. Can be coupled with mass spectrometry (LC-MS) for definitive peak identification. | This compound lacks a strong chromophore, making UV detection challenging without derivatization. Derivatization adds complexity and potential for side reactions. | >98% |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | High sensitivity and specificity. Provides molecular weight confirmation. Can be used to identify unknown impurities. | May not distinguish between isomers without prior chromatographic separation. Quantification can be less precise than qNMR or HPLC with UV detection unless using isotope-labeled internal standards. | >99% (with LC) |
| Elemental Analysis | Determines the elemental composition (C, H, N, S, O) of a sample. | Provides fundamental information about the elemental composition and can indicate the presence of inorganic impurities or residual solvents. | Does not provide information about the isomeric purity or the nature of organic impurities. Requires a relatively large amount of sample. | Confirms elemental composition within theoretical values (e.g., ±0.4%). |
Experimental Protocols
Synthesis and Purification of this compound
A common route to this compound involves the reaction of myo-inositol with an orthoformate ester, such as triethyl orthoformate, in the presence of an acid catalyst.[1] The resulting product is often purified by crystallization or chromatography.
Experimental Workflow: Synthesis and Purification
Purity Assessment by Quantitative ¹H NMR (qNMR)
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean NMR tube.
-
Dissolution: Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) to the NMR tube and ensure complete dissolution.
-
NMR Acquisition: Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (≥400 MHz). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest for accurate quantification.
-
Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Purity Calculation: Integrate the characteristic signal of this compound (e.g., the methine proton of the orthoformate group, typically a singlet around 5.8 ppm) and a well-resolved signal from the internal standard. Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Purity Assessment by HPLC-MS
-
Sample Preparation: Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile (B52724)/water mixture) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for calibration.
-
Chromatographic Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar compounds like inositol derivatives.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like ammonium (B1175870) formate (B1220265) or formic acid to improve peak shape and ionization.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode. Adducts with sodium ([M+Na]⁺) are commonly observed in positive mode.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap, TOF) is preferred for accurate mass determination.
-
Data Acquisition: Acquire data in full scan mode to identify the parent ion and potential impurities. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for quantification if target impurities are known.
-
-
Data Analysis: Integrate the peak area of the this compound and any detected impurities. Purity is typically expressed as the percentage of the main peak area relative to the total peak area of all components.
Inositol Phosphate Signaling Pathway
This compound is a precursor to inositol phosphates, which are key players in intracellular signaling. The most well-understood pathway involves the generation of inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG) from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC).
Potential Impurities and Their Detection
During the synthesis of this compound, several impurities can arise:
-
Unreacted myo-inositol: Can be detected by HPLC or NMR. In ¹H NMR, it will show a complex multiplet pattern in the 3-4 ppm region, distinct from the orthoformate product.
-
Partially reacted intermediates: Such as mono- or di-orthoformate species. These may be detectable by MS as ions with lower mass-to-charge ratios.
-
Hydrolysis products: The orthoformate is sensitive to acid and can hydrolyze back to myo-inositol.[2] Careful handling and storage are necessary.
-
Residual Solvents and Reagents: Can be identified and quantified by ¹H NMR.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. While ¹H NMR provides excellent structural confirmation and a direct method for quantification (qNMR), HPLC-MS offers superior sensitivity for detecting trace impurities. For routine quality control, a combination of ¹H NMR for identity and purity and HPLC-MS for impurity profiling is recommended. The detailed protocols and comparative data in this guide will assist researchers in establishing robust analytical methods to ensure the quality of this critical synthetic intermediate, thereby facilitating the advancement of research in inositol phosphate-mediated signaling and drug discovery.
References
Safety Operating Guide
Personal protective equipment for handling myo-Inositol 1,3,5-orthoformate
myo-Inositol is generally not classified as a hazardous substance. However, orthoformate esters as a class of compounds warrant careful handling, particularly to prevent eye irritation. Therefore, a cautious approach is essential.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling myo-Inositol 1,3,5-orthoformate.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles or Face Shield | Essential to protect against potential eye irritation from dust or splashes. Standard safety glasses are not sufficient. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to prevent skin contact. |
| Body | Laboratory Coat or Gown | A standard laboratory coat should be worn to protect against incidental contact with the chemical. |
| Respiratory | N95/FFP2 Respirator or use of a Fume Hood | Recommended when handling the powder outside of a ventilated enclosure to minimize inhalation of airborne particles. |
Procedural Guidance for Safe Handling
Adherence to proper laboratory procedures is critical for minimizing risk. The following workflow outlines the key steps for safely handling this compound.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
